1-(4-Chlorophenyl)cyclobutanecarbonitrile
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQONXPWVIZZJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182328 | |
| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-61-8 | |
| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028049618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28049-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)cyclobutanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35U5QL7HSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(4-Chlorophenyl)cyclobutanecarbonitrile chemical structure and bonding
An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Structure, Bonding, and Synthesis
Introduction
This compound, with the CAS Number 28049-61-8, is a significant chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, characterized by a substituted cyclobutane ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, synthesis, and its primary application, with a focus on the underlying scientific principles for researchers and professionals in drug development.
Molecular Structure and Bonding
The chemical structure of this compound (C11H10ClN) features a central quaternary carbon atom bonded to a 4-chlorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring.
Caption: Chemical structure of this compound.
Key Structural Features:
-
4-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the para position. Chlorine is an electronegative atom that exerts a deactivating, ortho-para directing influence on the aromatic ring through inductive withdrawal and resonance effects.
-
Cyclobutane Ring: The four-membered cyclobutane ring is inherently strained, with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This ring strain can influence the reactivity of the molecule.
-
Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing and contains a carbon-nitrogen triple bond. Its presence is key to the subsequent chemical transformations of this intermediate.
Synthesis
A common and effective method for the synthesis of this compound involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2]
Experimental Protocol
-
A suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared in a flask under an inert atmosphere (e.g., argon) at 25°C.
-
A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the stirred suspension over 5 minutes.
-
The reaction mixture is stirred for an additional 30 minutes.
-
A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.
-
After the addition is complete, the mixture is stirred for another 40 minutes.
-
The reaction is quenched by pouring the mixture into ice water (500 ml).
-
The aqueous mixture is extracted with dichloromethane (3 x 75 ml).
-
The combined organic extracts are evaporated, and the residue is then extracted with diethyl ether (4 x 50 ml).
-
The ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product as an oil.
-
The final product is purified by distillation.[2]
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Properties
The identity and purity of this compound are confirmed through various analytical techniques. Its physical properties are well-documented.
| Property | Value |
| Molecular Formula | C11H10ClN |
| Molecular Weight | 191.66 g/mol |
| Appearance | Colorless oil[3][4] |
| Boiling Point | 295 °C (lit.)[3] |
| Density | 1.137 g/mL at 25 °C (lit.)[3] |
| Refractive Index | n20/D 1.548 (lit.)[3] |
Application in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the synthesis of Sibutramine, an anti-obesity drug.[3][5] The nitrile group of this compound undergoes a Grignard reaction, which is a key step in building the final drug molecule.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 5. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS number 28049-61-8 properties
An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial chemical intermediate, recognized primarily for its role in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis for structural confirmation, and a discussion of its applications in medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.
Introduction and Significance
This compound, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is an organic compound distinguished by a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile functional group.[1][2] Its primary significance lies in its established role as a key starting material in the multi-step synthesis of Sibutramine, a well-known anti-obesity drug, and its pharmacologically active metabolites.[1][2][3]
The incorporation of the cyclobutane motif is a strategic choice in medicinal chemistry. This strained carbocycle can enhance metabolic stability, introduce conformational restriction to improve binding affinity, and serve as a bioisostere for other chemical groups.[4] As such, this compound is not just an intermediate for a single drug but represents a valuable building block for the exploration of new chemical entities in drug discovery programs.[5] This guide serves as a technical resource for professionals who are handling, synthesizing, or utilizing this compound in their research.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its application in any experimental workflow.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28049-61-8 | [6][7] |
| Molecular Formula | C₁₁H₁₀ClN | [5][6][8] |
| Molecular Weight | 191.66 g/mol | [6][8][9] |
| Appearance | Colorless to pale yellow oil | [1][3][10] |
| Boiling Point | 295 °C (lit.) | [1][10][11] |
| Density | 1.137 g/mL at 25 °C (lit.) | [1][10][11] |
| Refractive Index (n²⁰/D) | 1.548 (lit.) | [1][10][11] |
| Flash Point | 110 °C (230 °F) - closed cup | [10][11] |
| SMILES | Clc1ccc(cc1)C2(CCC2)C#N | [5][8] |
| InChI | 1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | [5][8] |
| InChIKey | XQONXPWVIZZJIL-UHFFFAOYSA-N | [5][7][12] |
Synthesis Protocol: Alkylation of 4-Chlorobenzyl Cyanide
A common and effective method for the synthesis of this compound involves the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.[13] This procedure relies on the generation of a carbanion intermediate which acts as a nucleophile.
Rationale and Mechanistic Insight
The α-proton of 4-chlorobenzyl cyanide is acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate this position, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with 1,3-dibromopropane. A second deprotonation and an intramolecular Sₙ2 reaction then occur to form the cyclobutane ring. Dry dimethyl sulfoxide (DMSO) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic carbanion, thereby accelerating the reaction rate. Temperature control is crucial to prevent side reactions.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Procedure
This protocol is adapted from established literature procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.[13]
-
Preparation: To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an inert argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes.
-
Rationale: An inert atmosphere prevents the reactive sodium hydride and carbanion from reacting with atmospheric moisture and oxygen.
-
-
Carbanion Formation: Stir the resulting mixture for 30 minutes at 25°C.
-
Rationale: This allows for the complete deprotonation of the 4-chlorobenzyl cyanide to form the nucleophilic carbanion.
-
-
Alkylation/Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 25-30°C.
-
Rationale: Slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of unwanted polymeric byproducts.
-
-
Reaction Completion: Continue stirring for an additional 40 minutes at the same temperature.
-
Quenching and Extraction: Carefully pour the reaction mixture into ice water (500 ml). Extract the aqueous mixture with dichloromethane (3 x 75 ml).
-
Rationale: Quenching with water neutralizes any remaining reactive species. Dichloromethane is an effective solvent for extracting the nonpolar organic product from the aqueous phase.
-
-
Purification: Combine the organic extracts and evaporate the solvent. Extract the resulting residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over anhydrous sodium sulphate, and evaporate the solvent to yield the crude product as an oil.
-
Final Purification: Purify the crude oil by distillation (bp 90°C / 10⁻⁶ Torr) to yield the final product.[13]
Spectral Analysis for Structural Elucidation
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2990-2880 | C-H stretch | Aliphatic (Cyclobutane CH₂)[14] |
| ~2245 | C≡N stretch | Nitrile |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1100-1000 | C-Cl stretch | Aryl Halide |
| ~900 | C₄ Ring Deformation | Cyclobutane[14] |
Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 7.3 | m | 4H, Aromatic protons (AA'BB' system) |
| ~2.8 - 2.6 | m | 4H, Cyclobutane protons (α to nitrile) | |
| ~2.2 - 2.0 | m | 2H, Cyclobutane proton (β to nitrile) | |
| ¹³C NMR | ~140 | s | Quaternary C (Aromatic, C-Cl) |
| ~135 | s | Quaternary C (Aromatic, C-Cyclobutane) | |
| ~129 | d | CH (Aromatic) | |
| ~127 | d | CH (Aromatic) | |
| ~122 | s | C≡N (Nitrile) | |
| ~45 | s | Quaternary C (Cyclobutane) | |
| ~35 | t | CH₂ (Cyclobutane) | |
| ~17 | t | CH₂ (Cyclobutane) |
Note: NMR shifts are predictions based on analogous structures and may vary depending on the solvent and instrument frequency.[15][16]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 191/193 | [M]⁺, Molecular Ion | The presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic ~3:1 ratio for the M⁺ and M+2 peaks.[17] |
| 164 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation for nitriles. |
| 152 | [M - C₃H₅]⁺ | Loss of the cyclobutyl fragment minus a proton. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment. |
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[18] It is also known to cause skin and serious eye irritation.[19]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][19][20]
-
Handling: Avoid contact with skin, eyes, and clothing.[18][20] Wash hands thoroughly after handling.[21] Prevent the generation of vapor or mist.[18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[19][22] Keep the container tightly closed to prevent exposure to moisture and air.[22][23]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19]
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 28049-61-8: this compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1-(4-Chlorophenyl)cyclobutane Carbonitrile [lgcstandards.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 11. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. prepchem.com [prepchem.com]
- 14. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. leonidchemicals.net [leonidchemicals.net]
- 20. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]
- 21. 28049-61-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 22. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]
- 23. 28049-61-8|this compound|BLD Pharm [bldpharm.com]
A Spectroscopic Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry
Introduction
1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) is a crucial building block in organic synthesis, notably as a precursor in the preparation of Sibutramine and its metabolites.[1] Its molecular structure, comprising a chlorophenyl group and a nitrile-substituted cyclobutane ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior in subsequent reactions. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.
References
1-(4-Chlorophenyl)cyclobutanecarbonitrile solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chemical intermediate, notably in the synthesis of Sibutramine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines a robust experimental framework for researchers to generate reliable data in their own laboratory settings. It is a valuable resource for scientists and professionals involved in drug development and chemical synthesis.
Introduction to this compound
This compound, with the CAS number 28049-61-8, is a significant compound in pharmaceutical manufacturing.[2] Its primary application lies in its role as an intermediate in the synthesis of pharmacologically active metabolites, including the anti-obesity drug Sibutramine.[1][3] The efficiency of synthetic routes and the purity of the final product are heavily reliant on the solubility characteristics of this intermediate in various organic media.
Physicochemical Properties:
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀ClN | [1][4] |
| Molecular Weight | 191.66 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow oil | [1][2] |
| Boiling Point | 295 °C (lit.) | [1][3] |
| Density | 1.137 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.548 (lit.) | [1][3] |
| Flash Point | >230 °F (>110 °C) | [1][3] |
| Water Solubility | Low (due to hydrophobic groups) | [4] |
This table summarizes key physicochemical properties of this compound, compiled from various chemical suppliers and databases.
Principles of Solubility in Organic Solvents
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a compound like this compound, its solubility in a given organic solvent is influenced by several factors:
-
"Like Dissolves Like": This principle suggests that solutes will have higher solubility in solvents with similar polarity. Given the presence of a polar nitrile group and a relatively non-polar chlorophenyl and cyclobutane structure, this compound is expected to exhibit good solubility in a range of non-polar and some polar organic solvents.[4]
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
-
Solvent-Solute Interactions: The specific intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) between this compound and the solvent molecules play a crucial role.
Qualitative assessments suggest that this compound is sparingly soluble in chloroform and slightly soluble in methanol.[1] It is also noted to be soluble in common organic solvents like dichloromethane.[5]
Experimental Determination of Solubility: A Standard Operating Procedure
The lack of extensive published quantitative solubility data for this compound necessitates a standardized experimental approach for its determination. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]
Materials and Equipment
-
This compound (purity ≥97%)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Figure 1: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded. For biopharmaceutical applications, 37 °C is also a relevant temperature.[6]
-
Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Separation and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for such compounds.[7]
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table for Recording Experimental Solubility Data:
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC/GC | ||
| Ethanol | 25 | HPLC/GC | ||
| Isopropanol | 25 | HPLC/GC | ||
| Ethyl Acetate | 25 | HPLC/GC | ||
| Acetone | 25 | HPLC/GC | ||
| Toluene | 25 | HPLC/GC | ||
| Dichloromethane | 25 | HPLC/GC | ||
| Hexane | 25 | HPLC/GC |
This table provides a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at a specified temperature.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the outlined procedures, researchers in drug development and chemical synthesis can generate accurate and reliable solubility data. This information is critical for informed solvent selection, optimization of reaction and purification conditions, and the successful development of pharmaceutical products. The solubility of a drug candidate is a critical factor influencing its bioavailability and therapeutic efficacy, making this a crucial step in the preformulation stage of drug development.[6][8]
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 4. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]
- 5. This compound | Properties, Uses, Safety, Supplier & Pricing - Buy from China Manufacturer [nj-finechem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. rheolution.com [rheolution.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds such as sibutramine.[1][2] Given the limited publicly available data on the thermal properties of this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to elucidate its thermal behavior. By leveraging established analytical techniques and foundational principles of organic chemistry, this guide empowers researchers to generate robust and reliable data, ensuring the safe handling, storage, and application of this important chemical entity.
Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of various pharmaceutical agents.[1] The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to impart unique conformational constraints and improve pharmacokinetic profiles.[3][4][5] Understanding the thermal stability of such intermediates is paramount for several reasons:
-
Process Safety: Manufacturing processes often involve heating steps. A thorough understanding of decomposition temperatures and potential exothermic events is critical to prevent runaway reactions and ensure a safe operating environment.
-
Product Purity and Yield: Thermal degradation can lead to the formation of impurities, reducing the yield and compromising the quality of the final active pharmaceutical ingredient (API).
-
Storage and Shelf-Life: The stability of the intermediate under various storage conditions directly impacts its shelf-life and long-term viability.
-
Regulatory Compliance: Regulatory bodies require comprehensive data on the stability of all chemical entities involved in the drug manufacturing process.
This guide will detail a multi-faceted approach to comprehensively characterize the thermal properties of this compound, focusing on both the quantitative assessment of stability and the qualitative identification of decomposition products and pathways.
Recommended Analytical Workflow for Thermal Stability Assessment
A robust evaluation of thermal stability involves a combination of thermoanalytical and spectrometric techniques. The following workflow is proposed to generate a comprehensive dataset for this compound.
Caption: Proposed experimental workflow for thermal analysis.
Experimental Methodologies: A Detailed Protocol
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).[7]
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A slower heating rate (e.g., 5 °C/min) can be used for better resolution of decomposition steps.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.[6]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[12][13]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] Sealing the pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peaks to determine the enthalpy of transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] By coupling a pyrolysis unit to a GC-MS system, the decomposition products of this compound can be identified.
Experimental Protocol:
-
Pyrolysis: Place a small, accurately weighed amount of the sample into a pyrolysis tube. Heat the sample to the decomposition temperature(s) identified by TGA and DSC.
-
Gas Chromatography:
-
Injection: The volatile decomposition products are swept from the pyrolysis chamber into the GC injection port.
-
Separation: Use a capillary column suitable for separating aromatic and aliphatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Use standard electron ionization (70 eV).
-
Detection: Scan a mass range of m/z 35-500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.
Interpretation of Expected Data and Proposed Decomposition Pathways
Based on the chemical structure of this compound, several decomposition pathways can be hypothesized. The molecule contains a substituted phenyl ring, a strained cyclobutane ring, and a nitrile group.
Expected Thermal Analysis Data:
| Parameter | Technique | Expected Observation | Significance |
| Onset of Decomposition | TGA | A significant mass loss beginning at a specific temperature. | Indicates the lower limit of thermal stability. |
| Melting Point | DSC | An endothermic peak prior to decomposition. | A key physical property. |
| Decomposition Enthalpy | DSC | One or more exothermic peaks following melting. | Indicates the energy released during decomposition, a critical safety parameter. |
| Decomposition Products | GC-MS | A mixture of volatile and semi-volatile compounds. | Provides direct evidence for the decomposition mechanism. |
Proposed Decomposition Pathways:
The thermal decomposition is likely to be initiated by the cleavage of the weakest bonds in the molecule. The strain energy of the cyclobutane ring makes it a likely point of initial fragmentation.[14] Additionally, the C-Cl bond on the aromatic ring is a potential site for homolytic cleavage at higher temperatures.
Caption: Plausible thermal decomposition pathways.
-
Pathway A: Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo thermal cleavage to form a diradical intermediate.[14] This intermediate can then fragment to yield ethylene and 1-(4-chlorophenyl)acrylonitrile. This is a common decomposition route for cyclobutane derivatives.
-
Pathway B: C-Cl Bond Cleavage: At higher temperatures, homolytic cleavage of the C-Cl bond can occur, generating a chlorine radical and an aryl radical.[15][16][17] These highly reactive species can then abstract hydrogen atoms from other molecules to form HCl and 1-phenylcyclobutanecarbonitrile, or participate in the formation of more complex, higher molecular weight products.[18][19]
-
Nitrile Group Stability: The nitrile group is generally thermally stable and may remain intact in many of the initial decomposition products.[11] However, under severe conditions, it could undergo further reactions.
The relative prominence of these pathways will be temperature-dependent. The GC-MS analysis of the pyrolysis products will be crucial in confirming which of these, or other, pathways are operative.
Conclusion and Implications for Drug Development
A thorough understanding of the thermal stability and decomposition of this compound is not merely an academic exercise but a critical component of safe and efficient drug development. The experimental workflow and theoretical framework presented in this guide provide a robust methodology for obtaining this essential data.
The insights gained from these studies will enable:
-
The definition of safe operating limits for chemical synthesis and purification.
-
The establishment of appropriate storage conditions and shelf-life for the intermediate.
-
The identification of potential process-related impurities.
-
The fulfillment of regulatory requirements for process safety and product quality.
By proactively investigating the thermal properties of key intermediates like this compound, researchers and drug development professionals can mitigate risks, optimize processes, and ultimately contribute to the development of safer and more effective medicines.
References
- 1. 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. epfl.ch [epfl.ch]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. etamu.edu [etamu.edu]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 12. web.williams.edu [web.williams.edu]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. The pyrolysis of chlorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the X-ray Crystallography of 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Methodological Approach and Structural Insights
This guide provides a comprehensive overview of the methodologies and expected structural insights from the X-ray crystallographic analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like Sibutramine. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a robust experimental and analytical framework for its determination, drawing upon established crystallographic principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of pharmaceutical intermediates.
Introduction: The Significance of Structural Analysis
This compound is a crucial building block in medicinal chemistry, most notably as a precursor to the anti-obesity drug Sibutramine.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for several reasons. A detailed crystal structure provides invaluable information on:
-
Conformational Preferences: The puckered nature of the cyclobutane ring and the spatial orientation of the chlorophenyl and nitrile substituents.[2]
-
Intermolecular Interactions: The forces that govern how molecules pack in the solid state, which can influence physical properties such as solubility and melting point.
-
Stereochemistry: Unambiguous assignment of the stereochemistry at the quaternary carbon center.
-
Rational Drug Design: A structural model that can inform the design of new derivatives with improved pharmacological profiles.
Given that this compound is often described as a colorless oil, obtaining single crystals suitable for X-ray diffraction presents a notable, yet surmountable, challenge.[1] This guide will address potential crystallization strategies.
A Framework for Crystallographic Analysis: From Oil to Structure
The journey from a sample of this compound to a refined crystal structure involves a meticulous, multi-step process. The following protocol is a validated approach that can be adapted to the specific properties of the compound.
Crystallization: The Critical First Step
The primary hurdle in the crystallographic analysis of an oil is inducing the formation of high-quality single crystals. A systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile). The ideal solvent will be one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve a small amount of the compound in a suitable solvent in a narrow tube or vial. Loosely cap the container to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: This technique is highly effective for small quantities of material.
-
Hanging Drop: A drop of the concentrated solution of the compound is suspended over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed chamber.
-
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization. A programmable cooling block can provide precise temperature control.
-
Co-crystallization: If the compound fails to crystallize on its own, co-crystallization with a suitable partner molecule that can form strong intermolecular interactions (e.g., hydrogen bonds) can be attempted.
Caption: A generalized workflow for the crystallization of this compound.
X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a cryoloop.
-
Cryo-protection: To prevent damage from the X-ray beam and to improve data quality, the crystal is flash-cooled in a stream of liquid nitrogen.
-
Diffractometer Setup: The crystal is placed on a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure complete and redundant data are collected.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
Workflow:
-
Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
Expected Structural Features and Analysis
Based on the known structures of related compounds, such as Sibutramine hydrochloride, and general principles of chemical bonding, we can anticipate several key structural features for this compound.[2]
Caption: The molecular structure of this compound.
Conformational Analysis
The cyclobutane ring is not planar and is expected to adopt a puckered conformation to relieve torsional strain.[2] The degree of puckering and the orientation of the substituents will be key findings of the crystallographic analysis.
Bond Lengths and Angles
The bond lengths and angles will provide insight into the electronic environment of the molecule. The C-C bonds within the strained cyclobutane ring are expected to be slightly longer than those in an unstrained alkane. The C-Cl bond length and the geometry of the nitrile group (C≡N) will also be of interest.
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions such as:
-
π-π stacking: Interactions between the aromatic rings of neighboring molecules.
-
C-H···π interactions: Interactions between C-H bonds and the aromatic rings.
-
Halogen bonding: The chlorine atom may participate in halogen bonding interactions with the nitrile nitrogen or other electronegative atoms.
Hypothetical Crystallographic Data
The following table summarizes the expected crystallographic data for this compound, based on typical values for organic molecules and data from the crystal structure of Sibutramine hydrochloride.[2]
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₁₀ClN |
| Formula Weight | 191.66 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.2-1.4 |
| R-factor (%) | < 5 |
Conclusion
The X-ray crystallographic analysis of this compound would provide a wealth of structural information that is critical for understanding its chemical behavior and for its application in drug design and development. While the oily nature of the compound presents a challenge for crystallization, a systematic and patient approach, as outlined in this guide, is likely to yield success. The resulting crystal structure would not only be of fundamental scientific interest but would also serve as a valuable tool for the pharmaceutical industry.
References
A Comprehensive Health and Safety Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile for Laboratory Professionals
This guide provides an in-depth overview of the health and safety considerations for the handling and use of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No: 28049-61-8) in a research and development setting. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk assessment.
Understanding the Hazard Profile
This compound is a versatile intermediate used in the synthesis of pharmacologically active compounds.[1] While essential for research, it possesses a significant hazard profile that necessitates careful handling. The primary concerns are its acute toxicity upon exposure through multiple routes and its potential for causing skin and eye irritation.[2]
GHS Classification and Its Implications
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is consistently classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: Sigma-Aldrich, TCI Chemicals[2]
A Category 4 acute toxicity classification indicates that the substance can cause significant health effects, and in some cases, may be fatal at high doses. For laboratory personnel, this underscores the importance of preventing direct contact, ingestion, or inhalation. The skin and eye irritation classifications highlight the need for robust personal protective equipment (PPE) to prevent localized inflammatory responses.[3]
Prudent Laboratory Practices and Exposure Controls
A proactive approach to safety is paramount when working with this compound. This involves a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. For this compound, the following are essential:
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in the event of accidental exposure.[5]
Personal Protective Equipment (PPE)
The appropriate PPE provides a crucial barrier between the researcher and the chemical. The following are mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is important to check the glove manufacturer's compatibility chart and to change gloves frequently, especially after direct contact with the substance.[5]
-
Skin and Body Protection: A lab coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[5]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Safe Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to prevent accidents and environmental contamination.
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably a fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.[5]
-
Wash hands thoroughly after handling.[5]
-
Use non-sparking tools and avoid sources of ignition, as the substance is a combustible liquid.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Considerations
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a swift and informed response is crucial. The following protocols should be followed.
First Aid Measures
The following diagram outlines the immediate first aid steps to be taken in case of exposure.
Caption: First aid response workflow for exposure to this compound.
Accidental Release Measures
In the event of a spill, the following workflow should be initiated.
Caption: Step-by-step spill response procedure.
Toxicological and Chemical Properties
A deeper understanding of the compound's properties can further inform safe handling practices.
Known Toxicological Information
Chemical Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[7]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[5] Reactions with these materials could lead to an exothermic reaction or the generation of hazardous byproducts.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[3]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Appearance | Colourless Oil[1] |
| Boiling Point | 295 °C (lit.) |
| Density | 1.137 g/mL at 25 °C (lit.) |
| Flash Point | 110 °C (closed cup) |
Conclusion
This compound is a valuable research chemical that can be used safely with the appropriate precautions. A thorough understanding of its hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe work practices, is essential for protecting the health and safety of laboratory personnel. Always consult the most recent Safety Data Sheet before use and ensure that all personnel are trained on the specific hazards and emergency procedures for this compound.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes: Synthesis of Sibutramine from 1-(4-Chlorophenyl)cyclobutanecarbonitrile
For Research & Development and Forensic Applications Only.
Document ID: AN-SIB-202601 Revision: 1.0 Prepared By: Senior Application Scientist, Chemical Synthesis Division
Introduction
Sibutramine, chemically known as (±)-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine, is a monoamine reuptake inhibitor that was formerly marketed as an oral anorexiant.[1] Due to cardiovascular safety concerns, it has been withdrawn from the market in many countries. However, it remains a compound of interest for researchers, analytical laboratories, and forensic institutions for the development of reference standards and for studying its pharmacological and toxicological properties.
This document provides a detailed technical guide for the synthesis of sibutramine from the key precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[2][3] The described synthetic route involves a two-step process:
-
Reduction of the Nitrile: Conversion of the cyano group of the precursor to a primary amine.
-
Reductive Amination: N,N-dimethylation of the resulting primary amine to yield the tertiary amine, sibutramine.[4][5][6]
The protocols herein are intended for qualified scientific personnel in a controlled laboratory setting. All local, state, and federal regulations regarding the synthesis and handling of such compounds must be strictly followed.
Overall Synthetic Scheme
The conversion of this compound to sibutramine is a well-established pathway in medicinal chemistry. This guide focuses on a robust and scalable laboratory method.
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis.
Caption: Two-step synthesis of Sibutramine from its nitrile precursor.
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks |
| Lithium aluminum hydride (LiAlH₄) | Reflux condenser |
| Anhydrous tetrahydrofuran (THF) | Magnetic stirrer with heating plate |
| Formaldehyde (37% aq. solution) | Ice bath |
| Formic acid (88-98%) | Separatory funnel |
| Diethyl ether | Rotary evaporator |
| Hydrochloric acid (conc.) | pH paper or meter |
| Sodium hydroxide (pellets) | Standard glassware and consumables |
| Anhydrous magnesium sulfate (MgSO₄) | Fume hood |
PART 1: Synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine (Intermediate)
This procedure details the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Causality: LiAlH₄ is chosen for its high efficiency in reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.[7][8][9] An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both the degradation of the reagent and potential fire hazards.[7][9]
Protocol Steps:
-
Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq.) in anhydrous THF in a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Precursor Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no ignition sources.[10] Follow with the addition of a 15% aqueous NaOH solution, and then add more water until a granular precipitate forms.
-
Workup: Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude primary amine intermediate as an oil. The product is often used in the next step without further purification.
PART 2: Synthesis of Sibutramine via Eschweiler-Clarke Reaction
This step employs the Eschweiler-Clarke reaction, a classic method for the N-methylation of primary or secondary amines.[4][11]
Causality: This reaction uses an excess of formic acid and formaldehyde to methylate the amine.[12] Formic acid acts as the reducing agent (hydride source), and formaldehyde provides the methyl group.[5] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can occur with other methylating agents like methyl iodide.[4][5]
Protocol Steps:
-
Reaction Setup: To a round-bottom flask, add the crude (1-(4-chlorophenyl)cyclobutyl)methanamine (1.0 eq.) from the previous step.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add formic acid (approx. 5 eq.), followed by the dropwise addition of aqueous formaldehyde solution (37%, approx. 5 eq.).
-
Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 18-24 hours.[13] The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Basify the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is >12. This step must be performed in an ice bath as it is highly exothermic.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude sibutramine base as an oil.
-
(Optional) Salt Formation: For easier handling and purification, the hydrochloride salt can be formed. Dissolve the crude base in a minimal amount of propan-2-ol or diethyl ether and add a solution of HCl in ether or concentrated hydrochloric acid dropwise until precipitation is complete.[13] The resulting solid can be collected by filtration and recrystallized.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for Sibutramine HCl |
| Melting Point | 195-197 °C (for the hydrochloride salt)[14] |
| HPLC-UV | A peak corresponding to Sibutramine, typically detected at ~225 nm.[15] Retention time depends on the specific method. |
| LC-MS/MS | Detection of the parent ion and characteristic fragment ions.[1][16] |
| ¹H NMR | Characteristic peaks corresponding to the aromatic, cyclobutyl, and aliphatic protons of the sibutramine structure. |
| FTIR | Vibrational bands corresponding to the aromatic C-H, aliphatic C-H, and C-N bonds. |
Safety & Handling
All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[17] Wear appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and flammable. Reacts violently with water, releasing flammable hydrogen gas.[8][18] It can ignite in moist air or from friction.[7] Must be handled under an inert atmosphere. A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[7][10]
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care.
-
Formaldehyde: Toxic and a known carcinogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][18]
Workflow Visualization
Caption: Detailed experimental workflow from precursor to purified product.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. research.uga.edu [research.uga.edu]
- 10. nj.gov [nj.gov]
- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 15. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. fda.gov [fda.gov]
- 17. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 18. westliberty.edu [westliberty.edu]
Protocol for the synthesis of sibutramine metabolites from 1-(4-Chlorophenyl)cyclobutanecarbonitrile
An in-depth guide to the chemical synthesis of the primary and secondary amine metabolites of sibutramine, desmethylsibutramine (M1) and didesmethylsibutramine (M2), from the common precursor 1-(4-chlorophenyl)cyclobutanecarbonitrile. This document provides detailed, step-by-step protocols, explains the chemical principles behind the synthetic choices, and includes methods for characterization.
Introduction: The Central Role of Metabolites in Sibutramine's Activity
Sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) was developed as an oral anorexiant for the management of obesity.[1] Its therapeutic effects, however, are not primarily due to the parent drug itself. Instead, sibutramine functions as a prodrug, undergoing extensive first-pass metabolism in the liver to form its more pharmacologically potent N-demethylated metabolites.[1][2][3] These active metabolites, N-mono-desmethylsibutramine (M1) and N,N-di-desmethylsibutramine (M2), are responsible for the drug's efficacy through their action as potent reuptake inhibitors of norepinephrine, serotonin, and to a lesser extent, dopamine.[4][5]
For researchers in drug metabolism, pharmacology, and toxicology, access to pure, well-characterized standards of these metabolites is crucial for a variety of applications, including pharmacokinetic studies, bioanalytical method development, and in vitro pharmacological assays.[6][7] This application note provides a comprehensive and reliable protocol for the chemical synthesis of didesmethylsibutramine (M2) and its subsequent conversion to desmethylsibutramine (M1), starting from the readily available precursor, this compound.
Overall Synthetic Strategy
The synthesis follows a logical and efficient three-step pathway starting from the nitrile precursor. The core strategy involves building the carbon skeleton via a Grignard reaction, followed by the introduction of the primary amine functionality, and finally, N-methylation to yield the secondary amine.
The complete workflow is outlined below:
-
Grignard Reaction & Hydrolysis: The nitrile group of this compound is reacted with isobutylmagnesium bromide. The resulting imine intermediate is not isolated but directly hydrolyzed under acidic conditions to yield the key ketone intermediate, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.
-
Reductive Amination to M2: The ketone is converted to the primary amine, didesmethylsibutramine (M2), via the Leuckart reaction, which uses formamide as both the amine source and reducing agent, followed by acidic hydrolysis of the intermediate formamide.[8]
-
Formamide Reduction to M1: The primary amine (M2) is first N-formylated. The resulting formamide is then reduced using a powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield the target secondary amine, desmethylsibutramine (M1). The reduction of amides to amines requires potent reducing agents due to the resonance stability of the amide bond.[9][10][11]
Caption: Synthetic workflow from nitrile precursor to M1 and M2 metabolites.
Part 1: Protocol for the Synthesis of Didesmethylsibutramine (M2)
This section details the two-step synthesis of the primary amine metabolite, M2.
Step 1.1: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one
Principle: This step employs a Grignard reaction, a classic carbon-carbon bond-forming method. The nucleophilic carbon of the isobutyl Grignard reagent attacks the electrophilic carbon of the nitrile. The resulting magnesium salt of the imine is then hydrolyzed with acid to produce the target ketone.[8] It is critical to use anhydrous solvents, as Grignard reagents are highly basic and will be quenched by water.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a dry nitrogen or argon atmosphere.
-
To the flask, add magnesium turnings (1.2 eq).
-
In the dropping funnel, prepare a solution of isobutyl bromide (1.2 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and 5 M hydrochloric acid.
-
Heat the resulting mixture to 90-95 °C for 2 hours to ensure complete hydrolysis of the imine intermediate.[8]
-
Cool the mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic extracts, wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by vacuum distillation to yield the ketone as a colorless oil.[8]
Step 1.2: Synthesis of Didesmethylsibutramine (M2)
Principle: The Leuckart-Wallach reaction is a robust method for the reductive amination of ketones.[8] Formamide serves as the source of the amine. The ketone reacts with formamide to form an intermediate which is then reduced in situ by formic acid (present as an impurity or added). The resulting N-formyl compound is finally hydrolyzed with strong acid to yield the primary amine.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone intermediate (1.0 eq) with formamide (excess, e.g., 5-10 eq).
-
Add formic acid (1-2 eq) to the mixture.
-
Heat the reaction mixture to 160-180 °C for 12-18 hours. Water formed during the reaction can be removed by distillation.[8]
-
Cool the mixture to room temperature and dilute with water.
-
Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to reflux (approx. 100 °C) for 4-6 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. Caution: This is a highly exothermic process.
-
Extract the resulting alkaline aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude primary amine (M2) can be purified by column chromatography or by conversion to its hydrochloride salt for purification by recrystallization.
Part 2: Protocol for the Synthesis of Desmethylsibutramine (M1)
This synthesis converts the previously prepared primary amine (M2) into the secondary amine metabolite (M1).
Step 2.1 & 2.2: N-Formylation and Reduction to Desmethylsibutramine (M1)
Principle: This two-step, one-pot procedure first creates an N-formyl intermediate from M2, which is then reduced. The reduction of an amide to an amine is a challenging transformation that requires a potent hydride donor like LiAlH₄.[10] The mechanism involves the addition of a hydride to the amide carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and a second hydride addition yields the amine.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask under a dry nitrogen or argon atmosphere, equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Suspend lithium aluminum hydride (LiAlH₄) (approx. 2-3 eq) in anhydrous THF in the flask and cool to 0 °C. Caution: LiAlH₄ reacts violently with water. Handle with extreme care.
-
In a separate flask, dissolve the primary amine, didesmethylsibutramine (M2) (1.0 eq), in anhydrous THF. Add ethyl formate (1.1 eq) and stir at room temperature for 2-4 hours to form the N-formyl intermediate in situ.
-
Transfer the solution of the N-formyl intermediate to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours to ensure complete reduction.
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine (M1).
-
Purification can be achieved via silica gel column chromatography or by conversion to the hydrochloride salt and recrystallization.
Quantitative Data and Characterization
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1.1 | 1-(4-Cl-Ph)-cyclobutanecarbonitrile | Isobutylmagnesium bromide, HCl | Diethyl Ether / THF | 0 to RT | 18-24 | 75-85 |
| 1.2 | Ketone Intermediate | Formamide, Formic Acid, HCl | Neat / Water | 160-180 | 12-18 | 60-70 |
| 2.2 | Didesmethylsibutramine (M2) | Ethyl Formate, LiAlH₄ | THF | 0 to Reflux | 4-8 | 80-90 |
Analytical Characterization: The identity and purity of the final products, M1 and M2, must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically employed, with UV detection around 223 nm.[6][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compounds. Electrospray ionization (ESI) in positive mode will show the protonated molecules [M+H]⁺ at m/z 252.2 for M2 and 266.3 for M1.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 5. Didesmethylsibutramine - Wikipedia [en.wikipedia.org]
- 6. Determination of the active metabolites of sibutramine in rat serum using column-switching HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 12. researchgate.net [researchgate.net]
A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile. This compound is a critical intermediate in the synthesis of pharmaceuticals, most notably Sibutramine.[1][2] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. This document provides a comprehensive guide covering the analytical principle, detailed experimental protocols, and a full method validation summary according to the International Conference on Harmonisation (ICH) guidelines.[3][4] The causality behind chromatographic choices is explained to empower researchers to adapt and troubleshoot the method effectively.
Principle of Separation
The analysis of this compound is ideally suited for reverse-phase chromatography. The fundamental principle of this technique is the partitioning of an analyte between a non-polar stationary phase and a polar mobile phase.
-
Analyte Characteristics: this compound (Figure 1) is a moderately non-polar molecule due to the presence of a chlorophenyl group and a cyclobutane ring. Its nitrile functional group adds a degree of polarity.
-
Stationary Phase Interaction: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 phase create a hydrophobic environment. The non-polar moieties of the analyte will interact with this stationary phase primarily through van der Waals forces.
-
Mobile Phase Elution: A polar mobile phase, consisting of a mixture of water and acetonitrile, is used to elute the analyte from the column. Acetonitrile serves as the organic modifier; by increasing its concentration, the polarity of the mobile phase is decreased, which weakens the analyte's interaction with the stationary phase and reduces its retention time.[5] The nitrile bond in acetonitrile can also modulate selectivity by disrupting potential pi-pi interactions.[6]
-
pH Control: Although this compound is a neutral molecule and its retention is not significantly affected by pH, a small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase.[7] This serves a critical function: to suppress the ionization of residual silanol groups on the silica-based stationary phase.[6] Protonating these silanols (Si-OH) prevents them from interacting with any polar functional groups on the analyte, thereby minimizing peak tailing and ensuring sharp, symmetrical peaks.

Methodology and Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, column oven, and a data acquisition system (e.g., Empower™, Chromeleon™).
-
Analytical Column: A C18 column with dimensions of 150 mm x 4.6 mm, 5 µm particle size is recommended. The method presented by SIELC Technologies utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol activity.[7] A standard, high-quality C18 column from a reputable manufacturer is suitable.
-
Chemicals:
-
This compound reference standard (≥97% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Milli-Q® or equivalent).
-
Phosphoric Acid (ACS grade or higher).
-
-
Labware: Volumetric flasks, pipettes, autosampler vials with septa, 0.45 µm syringe filters.
Chromatographic Conditions
All chromatographic parameters should be optimized to meet system suitability requirements. The following conditions provide a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for reverse-phase separation, offering good resolution and efficiency for this type of analyte. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | The ACN/Water ratio provides optimal retention and separation from potential impurities. Phosphoric acid ensures sharp peak shape by suppressing silanol activity.[7] |
| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable as the analyte is a single compound of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity. |
| Detection Wavelength | 225 nm | Provides high sensitivity for the chlorophenyl chromophore. A UV scan (200-400 nm) is recommended to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Standard and Sample Preparation Protocol
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain this compound.
-
Dissolve and dilute the sample in acetonitrile to achieve a theoretical final concentration within the validated linear range (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Method Validation Framework
Method validation is a mandatory process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose.[9] The protocol must be validated according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics.[3][10]
Validation Protocol and Results Summary
The following tables summarize the validation experiments and typical acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| RSD of Peak Area | ≤ 1.0% (for n=6 injections) | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% (for n=6 injections) | Confirms chromatographic stability. |
Table 2: Specificity
| Experiment | Procedure | Acceptance Criteria |
|---|---|---|
| Blank Analysis | Inject diluent (mobile phase). | No interfering peaks at the analyte's retention time. |
| Placebo Analysis | Inject a sample containing all matrix components except the analyte. | No interfering peaks at the analyte's retention time. |
| Forced Degradation | Subject the analyte to stress (acid, base, peroxide, heat, light). | The method must resolve the analyte peak from all degradation product peaks. Peak purity index > 0.995. |
Table 3: Linearity, Range, Accuracy, and Precision
| Parameter | Concentration Range | Acceptance Criteria |
|---|---|---|
| Linearity | 50% - 150% of nominal concentration (e.g., 50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80% - 120% of nominal concentration | Method demonstrates acceptable linearity, accuracy, and precision within this range.[11] |
| Accuracy (Recovery) | 80%, 100%, 120% (n=3 at each level) | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 100% of nominal conc. (n=6 samples) | RSD ≤ 2.0% |
| Precision (Intermediate) | Repeatability test on a different day, with a different analyst, or on different equipment. | Overall RSD ≤ 2.0% |
Table 4: Sensitivity and Robustness
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (S/N = 3:1) or standard deviation of the response. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio (S/N = 10:1) or standard deviation of the response. | The lowest concentration that can be accurately quantified (RSD ≤ 10%). |
| Robustness | Systematically vary key parameters (e.g., Flow Rate ±10%, Organic Modifier ±2%, Column Temp ±5°C, pH ±0.2). | System suitability parameters must still be met. No significant impact on quantitative results. |
Experimental Workflow Diagram
The following diagram illustrates the end-to-end process for a single sample analysis using this validated method.
Safety Precautions
-
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Phosphoric acid is corrosive. Handle these chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. The isocratic method with UV detection is straightforward to implement in a quality control or research environment. Adherence to the outlined validation protocol ensures that the method generates reliable and reproducible data, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies like the FDA.[3]
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Topic: GC-MS Analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile Reaction Mixtures
An Application Note for Researchers, Scientists, and Drug Development Professionals.
**Abstract
This application note provides a comprehensive guide and a robust protocol for the analysis of 1-(4-chlorophenyl)cyclobutanecarbonitrile reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in the synthesis of pharmaceutical compounds like Sibutramine, rigorous monitoring of its production is essential for ensuring reaction completion, identifying byproducts, and controlling the overall purity of the synthetic process.[1][2] The methodology detailed herein is designed for researchers and drug development professionals, offering a self-validating system for the qualitative and semi-quantitative assessment of starting materials, the target product, and related impurities. We will delve into the causality behind instrumental parameter selection and data interpretation, grounded in established analytical chemistry principles.
Introduction: The Analytical Imperative
This compound (CPCCN) is a crucial building block in medicinal chemistry.[2] Its synthesis, commonly achieved through the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane, is a multi-component reaction that necessitates precise monitoring.[3] Failure to control reaction conditions can lead to the formation of various impurities, including residual starting materials or undesired side-products, which can compromise the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its exceptional ability to separate volatile and semi-volatile compounds and provide definitive structural identification.[4][5] This guide provides an end-to-end workflow, from sample preparation to data interpretation, empowering scientists to achieve reliable and reproducible results.
Analyte & Reaction Profile
A foundational understanding of the analyte and its synthetic environment is critical for developing a successful analytical method.
Physicochemical Properties of CPCCN
The properties of the target analyte dictate the required GC conditions. The high boiling point necessitates a temperature program capable of eluting the compound from the column in a reasonable time frame without thermal degradation.
| Property | Value | Source |
| CAS Number | 28049-61-8 | [6][7] |
| Molecular Formula | C₁₁H₁₀ClN | [7][8] |
| Molecular Weight | 191.66 g/mol | [8] |
| Boiling Point | ~295 °C | [2][8][9] |
| Density | ~1.137 g/mL at 25 °C | [2][8][9] |
| Appearance | Colorless Oil | [2] |
Synthesis and Potential Impurities
The described GC-MS method is tailored to monitor the reaction outlined below and identify its key components.[3]
Reaction: 4-Chlorobenzyl cyanide + 1,3-Dibromopropane --(Base, e.g., NaH)--> this compound
Expected Analytes in the Mixture:
-
Target Product: this compound
-
Starting Materials: 4-Chlorobenzyl cyanide, 1,3-Dibromopropane
-
Reaction Solvents: Dimethyl sulfoxide (DMSO)
-
Work-up Solvents: Dichloromethane, Diethyl ether, Water[3]
-
Potential Byproducts: Dimerized species, products of incomplete cyclization, or other related substances. Impurity profiling is a key objective of this analysis.[10]
Experimental Workflow and Protocols
This section details the complete, step-by-step protocol for sample preparation and GC-MS analysis. The workflow is designed to ensure sample integrity and generate high-quality, reproducible data.
Protocol: Sample Preparation
Rationale: Proper sample preparation is paramount. The goal is to halt the reaction instantly, isolate the organic components, and dilute the sample to a concentration suitable for GC-MS, thereby preventing column overload and ensuring optimal chromatographic performance.
-
Sampling: In a well-ventilated fume hood, carefully withdraw a small aliquot (e.g., 100 µL) from the actively stirring reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 5 mL of ice-cold deionized water. This effectively stops the reaction. Cap and vortex for 30 seconds.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate) to the quenched mixture. Cap and vortex vigorously for 1 minute. Allow the layers to separate.
-
Isolation: Using a glass pipette, carefully transfer the bottom organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove residual water.
-
Dilution: Perform a serial dilution. Transfer 100 µL of the dried organic extract into a new vial containing 900 µL of Ethyl Acetate (a 1:10 dilution). From this, transfer 100 µL into a 2 mL autosampler vial containing 900 µL of Ethyl Acetate (a final 1:100 dilution relative to the extract). The final dilution factor may need optimization based on reaction concentration.
Protocol: GC-MS Instrumentation Parameters
Rationale: The selected parameters are designed for robust separation of analytes with varying boiling points and for generating clear, interpretable mass spectra. The HP-5ms column is a versatile, non-polar column suitable for a wide range of compounds. The temperature program ensures that low-boiling starting materials are resolved while the high-boiling product is eluted efficiently.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 7890B or equivalent | --- |
| MS System | Agilent 5977A MSD or equivalent | --- |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm) | Industry-standard column for broad applicability and robustness. |
| Inlet Type | Split/Splitless | --- |
| Inlet Temp | 280 °C | Ensures rapid and complete volatilization of the high-boiling analyte. |
| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peak shapes. |
| Injection Volume | 1.0 µL | Standard volume for trace and quantitative analysis. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for column dimensions and carrier gas. |
| Oven Program | ||
| Initial Temp | 80 °C, hold 2 min | Allows for solvent focusing and separation of very volatile components. |
| Ramp | 15 °C/min to 290 °C | Balanced ramp rate for good resolution within a reasonable run time. |
| Final Hold | 5 min at 290 °C | Ensures elution of the target analyte and cleans the column for the next run. |
| MS Source Temp | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 450 | Covers the mass range of all expected components. |
| Solvent Delay | 4.0 min | Protects the MS filament from the high concentration of injection solvent. |
Data Interpretation: A Self-Validating System
Accurate data interpretation relies on a logical, multi-step validation of each peak of interest. The presence of a chlorine atom in the target analyte provides a definitive isotopic signature that serves as an internal validation check.
Identifying this compound
The mass spectrum of CPCCN is distinguished by the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pair of peaks for the molecular ion and any chlorine-containing fragments, separated by 2 m/z units with an approximate intensity ratio of 3:1.[11][12][13][14]
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A peak at m/z 191 corresponding to the molecule with the ³⁵Cl isotope.
-
Isotope Peak (M+2): A peak at m/z 193 corresponding to the molecule with the ³⁷Cl isotope. The height of this peak should be approximately one-third the height of the m/z 191 peak.[12][13]
-
Key Fragments: Expect to see fragments corresponding to logical losses, such as the loss of the nitrile group (-CN, m/z 26) or fragmentation of the cyclobutane ring. The chlorophenyl cation (m/z 111/113) is also a likely and characteristic fragment.
Summary of Expected Analytes
The following table summarizes the key identifiers for the primary components of the reaction mixture.
| Compound | Molecular Weight ( g/mol ) | Expected Retention | Key MS Ions (m/z) |
| 1,3-Dibromopropane | 201.86 | Early | 121/123 (M-Br)⁺, 41 (C₃H₅)⁺ |
| 4-Chlorobenzyl cyanide | 151.59 | Intermediate | 151/153 (M⁺), 116 (M-Cl)⁺ |
| This compound | 191.66 | Late | 191/193 (M⁺), 162, 111/113 |
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of this compound synthesis. By combining a systematic sample preparation protocol with optimized instrumental parameters and a logical data interpretation strategy, researchers can confidently monitor reaction progress, identify starting materials, and characterize impurities. The inherent self-validating nature of the mass spectral data for chlorinated compounds ensures a high degree of confidence in the analytical results, which is critical for process development and quality control in the pharmaceutical industry. For full quantitative analysis, validation of this method according to ICH guidelines, including the use of certified reference standards to determine linearity, accuracy, and precision, is required.[15][16]
References
- 1. This compound [lgcstandards.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 9. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
- 16. brieflands.com [brieflands.com]
Application Note: High-Purity Isolation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile via Automated Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of Sibutramine and its pharmacologically active metabolites.[1][2] The protocol emphasizes a systematic approach, beginning with an analysis of potential impurities derived from a common synthetic route and culminating in a highly optimized normal-phase flash column chromatography procedure. We will explore the rationale behind stationary and mobile phase selection, the critical role of Thin-Layer Chromatography (TLC) in method development, and provide a detailed, step-by-step protocol for achieving high purity (>98%) of the target compound.
Introduction: The Purification Challenge
This compound (CPCBC) is a colorless oil at room temperature with a high boiling point, making distillation a challenging purification method without high vacuum.[1][3] Its synthesis typically involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane using a strong base like sodium hydride in a polar aprotic solvent such as DMSO.[4] This reaction pathway, while effective, introduces a specific set of potential impurities that must be efficiently removed to ensure the quality of the final active pharmaceutical ingredient (API).
Anticipated Impurities:
-
Unreacted 4-Chlorobenzyl Cyanide: A polar starting material.
-
Excess 1,3-dibromopropane: A non-polar electrophile.
-
Dialkylated Byproducts: Potentially formed, with varying polarities.
-
Residual DMSO: A highly polar solvent that must be removed during workup but can persist in traces.
The target compound, CPCBC, possesses moderate polarity due to the nitrile group and the chlorinated aromatic ring. A successful purification strategy must effectively separate it from both more polar starting materials and less polar reagents.
Rationale for Method Selection: Normal-Phase Chromatography
Given the polarity profile of the target compound relative to its likely impurities, normal-phase chromatography presents the most logical and efficient purification strategy.[5][6][7] In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[5][7]
Causality behind the choice:
-
Strong Retention of Polar Impurities: The highly polar silica gel stationary phase will strongly adsorb the unreacted 4-chlorobenzyl cyanide and any other polar byproducts, causing them to elute much later than the desired product or remain at the baseline.[8][9]
-
Rapid Elution of Non-Polar Impurities: Non-polar impurities, such as residual 1,3-dibromopropane, will have minimal interaction with the stationary phase and will be quickly eluted with the non-polar mobile phase front.[10]
-
Optimal Elution of the Target Compound: this compound, with its intermediate polarity, can be selectively eluted by carefully tuning the polarity of the mobile phase.[8][11]
This approach provides a clear separation window for isolating the target compound. While reversed-phase chromatography is an option, it would cause the non-polar impurities to be strongly retained and the polar impurities to elute quickly, potentially complicating the separation from the target compound.[12][13]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to preparative flash chromatography, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[14][15] TLC is a rapid, low-cost analytical technique that serves as an excellent predictor for column chromatography behavior.[16]
Objective: To identify a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. This Rƒ range ensures good separation from impurities and an efficient elution profile from the column.[17] The relationship between Rƒ and column volumes (CV) to elution is approximately CV = 1/Rƒ . An Rƒ of 0.25 suggests the compound will elute in about 4 column volumes, which is ideal for flash chromatography.
Protocol for TLC Method Development:
-
Prepare a stock solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto silica gel TLC plates (e.g., Silica Gel 60 F254).
-
Develop the plates in chambers containing various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[18]
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
Calculate the Rƒ value for each spot and identify the solvent system that provides the target Rƒ for the product while maximizing the separation from all other spots.
Data Presentation: Example TLC Results
| Mobile Phase (Hexane:Ethyl Acetate) | Rƒ of Starting Material | Rƒ of CPCBC (Product) | Rƒ of Non-Polar Impurity | Assessment |
| 95:5 | 0.05 | 0.15 | 0.85 | Product Rƒ is too low; elution will be slow. |
| 90:10 | 0.10 | 0.30 | 0.90 | Optimal. Good separation and ideal product Rƒ. |
| 80:20 | 0.25 | 0.55 | 0.95 | Product Rƒ is too high; risk of co-elution. |
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The principles can be scaled accordingly.
Materials and Equipment
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 230-400 mesh).[14]
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).
-
Crude Sample: 1-2 g of this compound.
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm diameter).
-
Automated flash chromatography system or manual setup with compressed air/nitrogen.
-
Fraction collector or test tubes.
-
TLC plates, chamber, and UV lamp.
-
Rotary evaporator.
-
Workflow Diagram
Caption: Workflow for the purification of CPCBC.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Select a column of appropriate size (for 1g of crude material, a 40g silica cartridge or equivalent is a good starting point).
-
Insert a cotton or glass wool plug at the bottom of the glass column if not using a pre-packed cartridge, and add a thin layer of sand.[19]
-
Prepare a slurry of silica gel (approx. 40-50 times the weight of the crude sample) in the chosen mobile phase (90:10 Hexane:Ethyl Acetate).[19]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the solvent level drop below the top of the silica bed.[17]
-
Add a protective layer of sand on top of the packed silica.[17]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude CPCBC (1g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[20] This technique prevents solvent-related band broadening and leads to better separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase (90:10 Hexane:Ethyl Acetate).
-
Begin the elution, maintaining a steady flow rate (a solvent head drop of 5-7 cm per minute is a good guideline for manual columns).[19]
-
Collect fractions of a consistent volume (e.g., 10-15 mL). The optimal fraction size is typically 80-100% of the silica gel volume.[19]
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC. Spot every second or third fraction on a TLC plate and develop it in the same mobile phase.
-
Identify the fractions containing the pure product (single spot at Rƒ ≈ 0.30).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield this compound as a pure, colorless oil.
-
Confirm purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Troubleshooting and Key Considerations
-
Streaking on TLC/Column: If the compound streaks, especially with a baseline tail, it may indicate acidity of the silica gel interacting with the nitrile. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to the mobile phase can mitigate this.[21]
-
Poor Separation: If separation is poor, consider using a less polar mobile phase (e.g., 95:5 Hexane:EtOAc) to increase retention and improve resolution. This will increase the run time. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for complex mixtures.[21]
-
Compound Insoluble in Mobile Phase: While CPCBC is an oil, for solid samples, dry loading is the best method. If a compound is poorly soluble in the eluent, it can be dissolved in a stronger, more polar solvent (like dichloromethane) for loading, but the volume must be kept to an absolute minimum to avoid compromising the separation.[5]
Conclusion
The described normal-phase flash chromatography protocol provides a reliable and scalable method for the high-purity isolation of this compound from a typical synthetic reaction mixture. The foundational step of TLC-based method development is critical for success, allowing for the a priori determination of optimal separation conditions. By understanding the chemical nature of the target molecule and its potential impurities, a logical and efficient purification strategy can be systematically designed and executed, ensuring the production of high-quality intermediates essential for drug development and manufacturing.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 4. prepchem.com [prepchem.com]
- 5. biotage.com [biotage.com]
- 6. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. columbia.edu [columbia.edu]
- 9. waters.com [waters.com]
- 10. longdom.org [longdom.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. biotage.com [biotage.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. epfl.ch [epfl.ch]
- 20. How to set up and run a flash chromatography column. [reachdevices.com]
- 21. Tips & Tricks [chem.rochester.edu]
Scale-up synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile challenges
Application Note & Protocol
Topic: Scale-up Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Guide to Navigating Common Challenges
For: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 28049-61-8) is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for the anti-obesity drug Sibutramine.[1] While its synthesis at the lab scale is well-documented, transitioning to pilot or industrial scale production introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. This document provides an in-depth analysis of these scale-up challenges, focusing on thermal hazards, reaction optimization using Phase-Transfer Catalysis (PTC), and impurity control. We present a detailed, field-proven protocol designed to be a self-validating system for producing high-purity material, grounded in principles of process safety and green chemistry.
Introduction: The Strategic Importance of Nitrile Intermediates
Nitrile-containing compounds are cornerstones of modern medicinal chemistry. The nitrile group's unique electronic properties and metabolic stability make it a valuable functional group in drug design.[2] this compound exemplifies this, serving as a critical building block where the cyclobutane ring and the nitrile moiety are installed in a single, pivotal step. The primary synthetic route involves the C-alkylation of 4-chlorophenylacetonitrile with a 1,3-dihalopropane. However, scaling this nucleophilic substitution reaction is non-trivial. This guide addresses the critical considerations necessary for a successful and safe scale-up.
The Synthetic Pathway: A Phase-Transfer Catalysis Approach
The alkylation of an active methylene compound like 4-chlorophenylacetonitrile is ideally suited for Phase-Transfer Catalysis (PTC). PTC offers a greener and more efficient alternative to traditional methods that often require hazardous dipolar aprotic solvents (e.g., DMF, DMSO) and expensive, moisture-sensitive strong bases (e.g., NaH, LDA).[3] PTC facilitates the reaction between water-soluble inorganic bases and organic-soluble substrates by using a catalyst to shuttle the base anion into the organic phase.[4] This methodology is highly scalable and widely used in industrial applications.[5]
The overall reaction is as follows:
Caption: General reaction scheme for PTC-mediated synthesis.
Core Scale-Up Challenges and Mitigation Strategies
Thermal Hazards and Runaway Reaction Risk
The single most critical challenge in scaling up this synthesis is managing the reaction exotherm. Alkylation reactions are often exothermic, and the risk of a thermal runaway increases dramatically with scale due to the decrease in the surface-area-to-volume ratio of the reactor, which severely limits heat dissipation.[6]
Causality & Mitigation:
-
Heat of Reaction (ΔHr): The reaction generates a significant amount of heat. Without adequate cooling, the internal temperature can rise uncontrollably.
-
Adiabatic Temperature Rise (ΔTad): This value represents the theoretical temperature increase if all the accumulated energy from the reaction were released without any heat loss to the surroundings. A high ΔTad indicates a high-severity risk.
-
Mitigation Strategy:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to accurately measure key safety parameters.[7]
-
Semi-Batch Operation: The most effective control strategy is to add the limiting reagent (typically the alkylating agent, 1,3-dibromopropane) slowly and controllably to the reaction mixture. This ensures that the rate of heat generation never exceeds the reactor's cooling capacity.
-
Emergency Quench Plan: Have a validated emergency quenching procedure in place (e.g., addition of a cold, inert solvent or an acid to neutralize the base) in case of a cooling failure.
-
Table 1: Recommended Thermal Hazard Assessment Parameters
| Parameter | Description | Typical Goal for Safe Scale-Up |
|---|---|---|
| ΔHr | Heat of Reaction | Quantified value to engineer cooling requirements. |
| ΔTad | Adiabatic Temperature Rise | Should be significantly lower than Td24. |
| MTSR | Max. Temp. of Synthesis Reaction | Must be well below the decomposition temperature (Td24) of the reaction mixture.[6] |
| Td24 | Decomposition Temperature (24h) | The temperature at which the material exhibits self-heating in a 24-hour period. |
Phase-Transfer Catalyst (PTC) Optimization
While PTC is enabling, its performance is highly dependent on several factors that become more pronounced at scale.
Causality & Mitigation:
-
Mass Transfer Limitation: The reaction occurs at the interface of the organic and aqueous phases. On a large scale, inefficient mixing can lead to the reaction rate being limited by the transport of the catalyst-anion complex, not the intrinsic chemical kinetics.
-
Mitigation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to create a fine emulsion, maximizing the interfacial area.
-
-
Catalyst Selection & Loading: The structure of the quaternary ammonium salt catalyst is crucial.[3] Catalysts like Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336) are common choices.[5]
-
Mitigation: Screen several catalysts at the lab scale. For T-reactions (where mass transfer is rate-limiting), catalysts with a q-value between 1.0 and 2.0 are often optimal.[3] Catalyst loading should be optimized; typically 1-5 mol% is sufficient. Higher loading increases cost and can complicate work-up.
-
-
Catalyst "Poisoning": The leaving group of the alkylating agent can impact catalyst efficiency. Highly polarizable anions like iodide can form a tight ion pair with the catalyst, hindering its ability to transport the desired hydroxide or carbanion.[3]
-
Mitigation: Using 1,3-dibromopropane or 1,3-dichloropropane is preferable to 1,3-diiodopropane to minimize this effect.
-
By-Product Formation and Impurity Control
Maintaining a consistent and high-purity product profile is essential for pharmaceutical intermediates.
Causality & Mitigation:
-
Dialkylation: The product itself has a proton alpha to the nitrile and phenyl ring, which can be deprotonated and react with another molecule of 1,3-dibromopropane, leading to impurities.
-
Mitigation: Maintain a slight molar excess of the 4-chlorophenylacetonitrile. Control the temperature rigorously, as higher temperatures can favor side reactions.
-
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to the corresponding amide and carboxylic acid under strongly basic conditions, especially at elevated temperatures.
-
Mitigation: Use a moderate concentration of the aqueous base (e.g., 25-50% NaOH). Avoid prolonged reaction times and excessive temperatures. Ensure the reaction is promptly worked up and neutralized once complete.
-
-
Elimination: The alkylating agent can undergo elimination reactions (dehydrohalogenation) promoted by the base.
-
Mitigation: Slow, subsurface addition of the 1,3-dibromopropane into a well-agitated mixture helps ensure it reacts with the intended carbanion before elimination can occur.
-
Scale-Up Protocol (1.0 kg Example)
This protocol is designed for experienced chemists operating in a pilot plant environment with appropriate engineering and safety controls.
Table 2: Reagent List for 1.0 kg Scale Synthesis
| Reagent | CAS No. | Mol. Wt. | Moles | Quantity |
|---|---|---|---|---|
| 4-Chlorophenylacetonitrile | 140-53-4 | 151.59 | 6.60 | 1.00 kg |
| 1,3-Dibromopropane | 109-64-8 | 201.86 | 6.27 | 1.27 kg |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.33 | 106 g |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | 16.5 | 1.32 kg (2.64 kg soln) |
| Toluene | 108-88-3 | 92.14 | - | 5.0 L |
| Water (Deionized) | 7732-18-5 | 18.02 | - | 10.0 L |
Equipment: 20L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and addition funnel/pump; appropriate glassware for work-up; rotary evaporator; vacuum distillation setup.
Caption: Experimental workflow for scale-up synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Assemble the 20L reactor system. Ensure all joints are sealed and the system is leak-tight. Purge the reactor with dry nitrogen for 30 minutes.
-
Reagent Charging: Charge the reactor with Toluene (5.0 L), 4-Chlorophenylacetonitrile (1.00 kg), TBAB (106 g), and the 50% sodium hydroxide solution (2.64 kg).
-
Controlled Addition: Begin vigorous agitation (e.g., 300-400 RPM) to ensure good mixing between the phases. Start the slow, subsurface addition of 1,3-dibromopropane (1.27 kg) via a metering pump. The addition should be programmed over 4-6 hours. Monitor the internal temperature closely and use the reactor jacket cooling to maintain it between 25-30°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction conditions. Take samples from the organic layer every hour and analyze by HPLC to monitor the disappearance of the starting material. The reaction is typically complete within 8-12 hours.
-
Work-up: Quench and Phase Separation: Once the reaction is deemed complete, cool the reactor contents to 15°C. Add deionized water (5.0 L) to dissolve the salts. Stop the agitator and allow the phases to separate for at least 30 minutes. Drain the lower aqueous phase to a designated waste container.
-
Washing: Add 2.0 L of brine to the reactor, agitate for 15 minutes, then stop and allow to separate. Drain the lower aqueous phase.
-
Solvent Removal: Transfer the organic phase to a suitably sized rotary evaporator. Concentrate the solution under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, this compound, as a colorless to pale yellow oil.[1]
Critical Safety Considerations
A robust process is a safe process. Adherence to safety protocols is non-negotiable.
-
Chemical Hazards:
-
Nitriles: All nitriles should be handled as toxic. They can be harmful if inhaled, swallowed, or absorbed through the skin.[2] Always operate in a well-ventilated area (fume hood or walk-in hood) with appropriate engineering controls.
-
1,3-Dibromopropane: A lachrymator and potential carcinogen. Handle with extreme care.
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage.
-
-
Process Hazards:
-
Thermal Runaway: As detailed in section 3.1, this is the primary process hazard. Never add the alkylating agent all at once ("batch mode") at scale.
-
Pressure: Ensure the reactor is vented to a scrubber system to handle any off-gassing, particularly if there is an unexpected temperature excursion.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
When handling large quantities of corrosive or toxic materials, upgrade to a face shield, chemical apron, and heavier-duty gloves (e.g., butyl rubber).
-
Conclusion
The scale-up synthesis of this compound presents manageable but significant challenges. A successful and safe scale-up hinges on a thorough understanding and control of reaction thermodynamics, optimization of the phase-transfer catalysis system, and diligent control over reaction conditions to minimize by-product formation. By employing a "Safety by Design" approach, including upfront reaction calorimetry and controlled semi-batch processing, researchers and drug development professionals can confidently transition this valuable intermediate from the laboratory to pilot-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. ijirset.com [ijirset.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. helgroup.com [helgroup.com]
- 7. researchgate.net [researchgate.net]
Analytical method validation for 1-(4-Chlorophenyl)cyclobutanecarbonitrile quantification
Application Note & Protocol
Topic: Validated HPLC-UV Method for the Quantification of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (4-CCBC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive, step-by-step guide for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for this compound (4-CCBC). As an important intermediate in the synthesis of pharmacologically active compounds, such as sibutramine metabolites, robust quantification of 4-CCBC is critical for ensuring quality and consistency in drug development and manufacturing.[1] The described method utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in pharmaceutical analysis.[2][3] All validation protocols are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is fit for its intended purpose.[4][5][6] This guide provides not only the experimental protocols but also the scientific rationale behind the choices made during method development and validation, empowering the user to understand, replicate, and troubleshoot the process effectively.
Introduction & Method Rationale
This compound (4-CCBC) is a chemical intermediate whose purity and concentration must be strictly controlled.[1] An analytical method for its quantification must be precise, accurate, and specific to ensure that the quality of subsequent active pharmaceutical ingredients (APIs) is not compromised.
Rationale for HPLC with UV Detection:
-
Physicochemical Properties: 4-CCBC (M.W. 191.66 g/mol ) is a non-polar, organic-soluble molecule with a boiling point of 295 °C.[7] Its high boiling point makes Gas Chromatography (GC) less ideal due to potential thermal degradation and the need for high inlet temperatures.
-
Chromophore: The presence of the 4-chlorophenyl group provides a strong chromophore, making it highly suitable for UV-Vis detection.[3]
-
Robustness & Accessibility: Reverse-Phase HPLC (RP-HPLC) is a robust, versatile, and widely adopted technique in the pharmaceutical industry for the analysis of small molecules, raw materials, and intermediates.[2][8]
The method described herein was developed based on these principles to create a straightforward, isocratic RP-HPLC method that is both efficient and easy to transfer between laboratories.
Instrumentation, Reagents, and Materials
2.1 Instrumentation:
-
HPLC system with isocratic pumping capability, autosampler, column thermostat, and UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon, or OpenLab).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or Nylon).
2.2 Reagents & Chemicals:
-
This compound (4-CCBC) Reference Standard (>99% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic acid, analytical grade.
-
Placebo matrix (if applicable, e.g., a mixture of all reaction components except the analyte).
2.3 Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and peak shape for non-polar analytes like 4-CCBC. |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid | Provides optimal retention and sharp peaks. Formic acid improves peak shape and consistency.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Provides stable retention times and improves method reproducibility. |
| Detection λ | 225 nm | Corresponds to a strong absorbance wavelength for the chlorophenyl moiety, maximizing sensitivity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common process impurities. |
Method Validation Workflow
The validation process follows the ICH Q2(R1) guideline, which outlines the necessary tests to prove that an analytical method is suitable for its intended purpose.[10]
Caption: High-level workflow for analytical method validation.
Detailed Validation Protocols & Acceptance Criteria
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:
-
Prepare a standard solution of 4-CCBC at the target concentration (e.g., 100 µg/mL).
-
Inject this solution five (n=5) consecutive times before starting any validation experiment.
-
Evaluate the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[11][12] Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the placebo matrix (if available).
-
Inject the 4-CCBC standard solution.
-
Spike the placebo matrix with the 4-CCBC standard and inject.
-
(For stability-indicating methods) Perform forced degradation studies: expose 4-CCBC solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period. Analyze the stressed samples.
Acceptance Criteria:
-
The blank and placebo injections must show no significant peaks (>LOQ) at the retention time of 4-CCBC.
-
The peak for 4-CCBC in the spiked placebo must be free from co-elution with any placebo peaks.
-
In forced degradation samples, the 4-CCBC peak should be spectrally pure (as determined by a DAD/PDA detector, if available) and well-resolved from any degradation products (Resolution > 2.0).
Linearity & Range
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11] Protocol:
-
Prepare a stock solution of 4-CCBC (e.g., 1 mg/mL in diluent).
-
Perform serial dilutions to create at least five concentration levels. For an assay, the range should typically cover 80% to 120% of the target test concentration.[11][13]
-
Example concentrations: 80, 90, 100, 110, 120 µg/mL.
-
-
Inject each concentration level in triplicate (n=3).
-
Plot a calibration curve of mean peak area versus concentration.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero and not statistically significant. |
| Residuals | Data points should be randomly scattered around the x-axis in a residual plot. |
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by a recovery study.[12][13] Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with 4-CCBC at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (n=3), resulting in a total of nine determinations.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
The %RSD for the recovery at each level should not exceed 2.0%.
Table: Example Accuracy Data
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean | 99.7% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][12] It is evaluated at two levels:
-
A. Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
B. Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).
Protocol:
-
Repeatability: Prepare six individual samples of 4-CCBC at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst, on a different day and using a different HPLC system (if possible), should repeat the repeatability protocol (n=6).
-
Calculate the %RSD for each set of six measurements and perform a statistical comparison (e.g., F-test) of the two data sets.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision: %RSD ≤ 2.0%. The combined %RSD from all 12 measurements should also be calculated and assessed.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).[10][12] Protocol (based on Signal-to-Noise ratio):
-
Prepare a series of dilute solutions of 4-CCBC.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
To confirm the LOQ, inject six independent preparations at the determined LOQ concentration and assess their precision and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1. Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11][13] Protocol:
-
Prepare a system suitability solution.
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).
-
Column Temperature (± 5 °C, i.e., 25 °C and 35 °C).
-
Mobile Phase Composition (± 2% organic, e.g., ACN:Water 68:32 and 72:28).
-
-
Inject the standard solution under each varied condition and evaluate the system suitability parameters.
Acceptance Criteria:
-
System suitability criteria (tailing, plates, %RSD) must be met under all varied conditions.
-
The retention time may shift, but peak shape and resolution from any other peaks must remain acceptable.
Caption: Logic diagram for a single-factor robustness test.
Conclusion
The Reverse-Phase HPLC method detailed in this document has been successfully validated according to the ICH Q2(R1) guideline. The results for specificity, linearity, range, accuracy, precision, quantitation limit, and robustness all met their pre-defined acceptance criteria. This method is therefore deemed reliable, reproducible, and fit for the purpose of quantifying this compound in a quality control environment.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ema.europa.eu [ema.europa.eu]
The Lynchpin of an Anti-Obesity Agent: Applications of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of a Strained Ring System
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs can profoundly influence the pharmacological profile of a drug candidate. The cyclobutane ring, a four-membered carbocycle, is one such motif that has garnered increasing interest.[1][2] Its inherent ring strain and distinct three-dimensional geometry can impart favorable properties such as metabolic stability, conformational restriction, and novel intellectual property.[3] This guide focuses on a pivotal building block, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a molecule whose primary significance in medicinal chemistry is intrinsically linked to the development of the anti-obesity drug, Sibutramine.[4][5] While the broader exploration of this scaffold in diverse therapeutic areas remains an open field, its application in the synthesis of Sibutramine serves as an exemplary case study for researchers and drug development professionals. This document will provide an in-depth exploration of its synthesis, its critical role in the production of Sibutramine, and the pharmacological rationale behind this synthetic pathway.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 28049-61-8 | [6] |
| Molecular Formula | C₁₁H₁₀ClN | [7] |
| Molecular Weight | 191.66 g/mol | [6] |
| Appearance | Colorless to pale yellow oil | [4] |
| Boiling Point | 295 °C (lit.) | [8] |
| Density | 1.137 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.548 (lit.) | [8] |
Core Application: The Gateway to Sibutramine
The principal and most well-documented application of this compound is its role as a key intermediate in the multi-step synthesis of Sibutramine.[4][9] Sibutramine, formerly marketed under brand names such as Meridia® and Reductil®, is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was used for the management of obesity.[5][10] Its mechanism of action involves increasing the levels of the neurotransmitters serotonin and norepinephrine in the brain, which helps to enhance satiety and increase energy expenditure.[11][12][13]
The Rationale Behind the Scaffold
The 1-(4-chlorophenyl)cyclobutane moiety is a critical pharmacophoric element of Sibutramine. The cyclobutane ring serves to rigidly hold the 4-chlorophenyl group in a specific orientation, which is crucial for its interaction with the serotonin and norepinephrine transporters. The nitrile group in the precursor is a versatile chemical handle that allows for the elaboration of the side chain necessary for the final drug's activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a widely cited method for the synthesis of the title compound.[14][15] The reaction involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.
Materials:
-
4-Chlorobenzyl cyanide
-
1,3-Dibromopropane
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Isopropyl alcohol (IPA)
-
Water, deionized
-
Diethyl ether
-
Celite™
Procedure:
-
In a flask suitable for the reaction scale and equipped with a nitrogen inlet and a dropping funnel, add sodium hydride (dispersed in mineral oil) and anhydrous DMSO.
-
While stirring under a nitrogen atmosphere at room temperature (20-35°C), slowly add a solution of 4-chlorobenzyl cyanide and 1,3-dibromopropane in DMSO from the dropping funnel.
-
After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the dropwise addition of isopropyl alcohol.
-
Add water to the reaction mixture.
-
Filter the mixture through a pad of Celite™ and wash the solid residue with diethyl ether.
-
Separate the ether layer from the aqueous layer.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.[14][15]
Visualizing the Synthesis:
Caption: Synthesis of this compound.
Protocol 2: Synthesis of Sibutramine from this compound
This part of the protocol outlines the conversion of the nitrile intermediate to the final active pharmaceutical ingredient, Sibutramine. This is a multi-step process.[14][16]
Step 2a: Grignard Reaction and Reduction to the Primary Amine
Materials:
-
This compound
-
Isobutylmagnesium bromide in diethyl ether
-
Toluene
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve this compound in toluene.
-
Add a solution of isobutylmagnesium bromide in diethyl ether to the reaction mixture.
-
Heat the mixture to reflux for at least 2 hours.
-
Cool the reaction to 0°C and quench with methanol.
-
Add sodium borohydride in portions at 0-25°C and stir for at least 1 hour.
-
Concentrate the reaction mixture and then partition between diethyl ether and water.
-
Separate the ether layer, dry, and concentrate to obtain the crude primary amine, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.[14]
Step 2b: N,N-Dimethylation to Sibutramine
Materials:
-
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine
-
Formic acid
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid
Procedure:
-
To the crude primary amine, add formic acid and formaldehyde solution.
-
Heat the mixture at 85-95°C for 15-22 hours.
-
After cooling, add hydrochloric acid to form the hydrochloride salt of Sibutramine.
-
The product can be isolated and purified by crystallization.[15][17]
Visualizing the Full Synthetic Workflow:
Caption: Overall synthetic workflow from starting material to Sibutramine.
Mechanism of Action of Sibutramine: The Rationale for Synthesis
The therapeutic effect of Sibutramine is a direct consequence of its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft.[4][10][12] This leads to an increased concentration of these neurotransmitters, which in turn enhances the feeling of satiety and increases thermogenesis.[11][13] The specific three-dimensional structure of Sibutramine, dictated by the 1-(4-chlorophenyl)cyclobutane core, is essential for its binding to the serotonin and norepinephrine transporters.
Visualizing the Signaling Pathway:
Caption: Mechanism of action of Sibutramine at the neuronal synapse.
Broader Perspectives and Future Directions
While the primary application of this compound has been in the synthesis of Sibutramine and its analogs, the unique properties of the cyclobutane ring suggest that this scaffold could be explored for other therapeutic targets.[1][2][3] The conformational rigidity and the ability to present substituents in well-defined spatial arrangements make cyclobutane-containing molecules attractive for structure-based drug design. For instance, analogs of this compound could be synthesized and screened for activity in areas such as oncology, virology, and neurology, where constrained scaffolds are often beneficial.[18][19] The exploration of other derivatives of this versatile intermediate could lead to the discovery of novel therapeutic agents.
Conclusion
This compound stands as a testament to the importance of key intermediates in medicinal chemistry. Its role in the synthesis of Sibutramine highlights how a specific structural motif can be instrumental in achieving a desired pharmacological effect. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors. While its historical application is well-defined, the potential for this and similar strained ring systems to be incorporated into future generations of therapeutics remains a promising area of investigation.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Sibutramine - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. scbt.com [scbt.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 9. PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868 [data.epo.org]
- 10. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]
- 11. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 13. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 15. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 19. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technisches Support-Center: Synthese von 1-(4-Chlorphenyl)cyclobutancarbonitril
Answering in German, as requested by the user.
Verfasst von: Ihrem Senior Application Scientist
Willkommen im technischen Support-Center für die Synthese von 1-(4-Chlorphenyl)cyclobutancarbonitril. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um die üblichen Herausforderungen zu meistern und die Bildung von Nebenprodukten in diesem entscheidenden Syntheseprozess zu beheben. Unser Ziel ist es, Ihnen das Fachwissen und validierte Protokolle zur Verfügung zu stellen, die zur Optimierung Ihrer Reaktionsergebnisse erforderlich sind.
Häufig gestellte Fragen (FAQs)
F1: Was ist die häufigste und effizienteste Syntheseroute für 1-(4-Chlorphenyl)cyclobutancarbonitril? Die vorherrschende Methode ist die Alkylierung von 4-Chlorphenylacetonitril mit 1,3-Dibrompropan.[1][2] Diese Reaktion wird typischerweise unter Phasen-Transfer-Katalyse-Bedingungen (PTC) durchgeführt, wobei eine starke wässrige Base wie Natriumhydroxid und ein Katalysator wie ein quaternäres Ammoniumsalz verwendet werden.[2][3][4] PTC ist oft die Methode der Wahl in der Industrie, da sie hohe Ausbeuten ermöglicht, die Notwendigkeit teurer Lösungsmittel reduziert und im Allgemeinen umweltfreundlicher ist.[3][4]
F2: Ich beobachte eine signifikante Verunreinigung mit einer etwas höheren Molmasse als mein Produkt. Was könnte das sein? Ein häufiges Nebenprodukt ist das dialkylierte Produkt, bei dem zwei Moleküle 4-Chlorphenylacetonitril mit einem Molekül 1,3-Dibrompropan reagieren und 2,6-Bis(4-chlorphenyl)heptandinitril bilden. Dies geschieht, wenn das monoalkylierte Zwischenprodukt erneut deprotoniert und alkyliert wird, bevor es zyklisieren kann.
F3: Meine Reaktion liefert eine geringe Ausbeute und meine Roh-NMR-Analyse zeigt allylische Protonensignale. Was ist die Ursache? Geringe Ausbeuten und das Vorhandensein von allylischen Verunreinigungen deuten stark auf eine konkurrierende Eliminierungsreaktion hin. Unter stark basischen Bedingungen kann 1,3-Dibrompropan eine β-Eliminierung eingehen, um Allylbromid zu bilden.[2] Dieses hochreaktive Allylbromid kann dann Ihr 4-Chlorphenylacetonitril-Anion alkylieren, was zu einem unerwünschten Nebenprodukt führt und sowohl das Nukleophil als auch das Elektrophil verbraucht.[2]
Leitfaden zur Fehlerbehebung: Identifizierung und Minderung von Nebenprodukten
Dieser Abschnitt bietet eine detaillierte Analyse der häufigsten Nebenprodukte, ihrer Bildungsmechanismen und umsetzbarer Strategien zur Minimierung ihrer Entstehung.
Nebenprodukt-Profil
| Nebenprodukt | Mechanistischer Ursprung | Hauptursachen | Minderungsstrategien |
| 2-(4-Chlorphenyl)pent-4-ennitril | Alkylierung durch in situ gebildetes Allylbromid | Starke Basenkonzentration, hohe Temperatur, die die β-Eliminierung von 1,3-Dibrompropan begünstigt.[2] | Verwenden Sie konzentrierteres (60-75%) KOH anstelle von 50% NaOH, um die Alkylierungsrate zu erhöhen und die Eliminierung zu unterdrücken.[2] Halten Sie die Temperatur streng kontrolliert. |
| 2,6-Bis(4-chlorphenyl)heptandinitril | Intermolekulare Dialkylierung | Langsame Zyklisierungsrate, hohe Konzentration der Reaktanten. | Führen Sie die Reaktion unter Verdünnungsbedingungen durch. Optimieren Sie den Katalysator und die Rührgeschwindigkeit, um die intramolekulare Zyklisierung zu fördern. |
| 4-Chlorbenzoesäure / 4-Chlorbenzaldehyd | Hydrolyse der Nitrilgruppe oder des Ausgangsmaterials | Vorhandensein von Wasser bei hohen Temperaturen über längere Zeiträume; oxidative Bedingungen. | Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch. Minimieren Sie die Reaktionszeit nach Abschluss der Umsetzung. |
Optimiertes Versuchsprotokoll: Synthese über Phasen-Transfer-Katalyse
Dieses Protokoll ist darauf ausgelegt, die Bildung von Nebenprodukten zu minimieren und die Ausbeute an 1-(4-Chlorphenyl)cyclobutancarbonitril zu maximieren.
Materialien:
-
4-Chlorphenylacetonitril
-
1,3-Dibrompropan
-
Kaliumhydroxid (60-75% wässrige Lösung)
-
Toluol (optional, als Lösungsmittel)
-
Tetrabutylammoniumbromid (TBAB) als Phasen-Transfer-Katalysator
Verfahren:
-
Reaktionsaufbau: Geben Sie 4-Chlorphenylacetonitril und Tetrabutylammoniumbromid (TBAB, 1-5 mol%) in einen Reaktionskolben, der mit einem mechanischen Rührer, einem Tropftrichter und einem Rückflusskühler unter Stickstoffatmosphäre ausgestattet ist. Fügen Sie optional Toluol hinzu.
-
Basenzugabe: Beginnen Sie mit kräftigem Rühren und fügen Sie die 60-75%ige wässrige Kaliumhydroxidlösung hinzu.
-
Alkylierung: Fügen Sie das 1,3-Dibrompropan langsam über den Tropftrichter über einen Zeitraum von 1-2 Stunden hinzu, während Sie die Reaktionstemperatur unter 60 °C halten. Eine langsame Zugabe ist entscheidend, um die Bildung des dialkylierten Nebenprodukts zu minimieren.
-
Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC), um die Umsetzung des Ausgangsmaterials zu verfolgen. Die Reaktion ist typischerweise innerhalb von 3-6 Stunden abgeschlossen.
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab. Verdünnen Sie sie mit Wasser und Toluol (oder einem anderen geeigneten organischen Lösungsmittel). Trennen Sie die organische Phase.
-
Extraktion & Reinigung: Extrahieren Sie die wässrige Phase zweimal mit dem organischen Lösungsmittel. Waschen Sie die kombinierten organischen Phasen mit Wasser und anschließend mit Sole, um restliche Base und Salze zu entfernen. Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Isolierung: Reinigen Sie das Rohprodukt mittels Vakuumdestillation, um das reine 1-(4-Chlorphenyl)cyclobutancarbonitril zu erhalten.
Visualisierung der Reaktionswege
Das folgende Diagramm veranschaulicht den gewünschten Zyklisierungsweg im Vergleich zu den konkurrierenden Nebenreaktionen.
Bildunterschrift: Gewünschte Zyklisierung vs. Eliminierungs- und Dialkylierungs-Nebenreaktionen.
Systematischer Workflow zur Fehlerbehebung
Verwenden Sie dieses Flussdiagramm, um Probleme bei Ihrer Synthese systematisch zu diagnostizieren und zu beheben.
Bildunterschrift: Ein logischer Leitfaden zur Identifizierung und Behebung spezifischer Syntheseprobleme.
Referenzen
-
PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile synthesis. Abgerufen von --INVALID-LINK--
-
Dehmlow, E. V., & Dehmlow, S. S. (n.d.). Industrial Phase-Transfer Catalysis. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Abgerufen von --INVALID-LINK--
-
Fedoryński, M. (2010). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica ñ Drug Research, 67(6), 647-654. Abgerufen von --INVALID-LINK--
-
Google Patents. (n.d.). Alkylation of acetonitriles. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Abgerufen von --INVALID-LINK--
-
Zhang, Y., Chen, B., He, M., & Hu, D. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5188-5197. Abgerufen von --INVALID-LINK--
References
Technical Support Center: Side Reactions in the Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. This document is designed for researchers, chemists, and drug development professionals who are performing this reaction and encountering challenges with side products and yield. Our goal is to provide a scientifically grounded, experience-driven resource to help you troubleshoot and optimize your experiments.
Introduction: The Target Reaction
The reaction between 4-chlorobenzyl cyanide and 1,3-dibromopropane is a classic example of a tandem alkylation-cyclization. The target is the formation of 1-(4-chlorophenyl)cyclobutanecarbonitrile, a valuable intermediate in the synthesis of pharmacologically active compounds, including metabolites of the anti-obesity drug sibutramine.[1] The reaction proceeds by deprotonating the active methylene group of the cyanide, followed by two sequential nucleophilic substitutions on the dibromopropane, ultimately forming a four-membered ring.
However, the path to this desired product is often complicated by competing reactions. This guide will address the most common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism and what are the key competing side reactions?
A1: The primary mechanism involves the formation of a carbanion from 4-chlorobenzyl cyanide using a strong base. This carbanion acts as a nucleophile. The reaction can be visualized as a sequence of events, each with a potential competing pathway.
-
Step 1 (Deprotonation): A strong, non-nucleophilic base (like Sodium Hydride, NaH) abstracts the acidic α-proton from 4-chlorobenzyl cyanide to form a resonance-stabilized carbanion.[2][3]
-
Step 2 (Mono-alkylation): The carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing the first bromide and forming an intermediate, 5-bromo-2-(4-chlorophenyl)pentanenitrile.[4]
-
Step 3 (Intramolecular Cyclization): Under the basic conditions, the newly formed acidic proton on the intermediate is abstracted, forming a new carbanion. This carbanion then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom to form the desired cyclobutane ring.[5]
The primary side reactions stem from intermolecular competition with the desired intramolecular cyclization:
-
Intermolecular Di-alkylation: The mono-alkylated intermediate's carbanion can react with another molecule of 1,3-dibromopropane instead of cyclizing. More commonly, the initial carbanion of 4-chlorobenzyl cyanide can react with two different molecules of 1,3-dibromopropane, or two molecules of the starting carbanion can react with one molecule of 1,3-dibromopropane to form a dimeric product, 2,6-bis(4-chlorophenyl)heptanedinitrile.
-
Incomplete Reaction: The reaction may stall after the first alkylation, leaving 5-bromo-2-(4-chlorophenyl)pentanenitrile as a major byproduct. This is often due to insufficient base, time, or temperature for the second, slower cyclization step.
-
Polymerization: Uncontrolled intermolecular reactions can lead to the formation of oligomeric or polymeric chains.
Caption: Main vs. Side Reaction Pathways.
Q2: Why is a strong, non-nucleophilic base like sodium hydride (NaH) preferred?
A2: The choice of base is critical. The pKa of the α-proton in benzyl cyanide is around 22 (in DMSO). Therefore, a very strong base is required for complete deprotonation to generate the nucleophilic carbanion.
-
Strength: Bases like NaOH or KOH may not be strong enough to fully deprotonate the cyanide, leading to a low concentration of the carbanion and an incomplete reaction.
-
Non-Nucleophilic Nature: NaH is ideal because the hydride (H⁻) deprotonates the cyanide, and the resulting H₂ gas simply bubbles out of the reaction. This prevents the base itself from competing as a nucleophile and attacking the 1,3-dibromopropane. In contrast, bases like hydroxides or alkoxides are also nucleophiles and could lead to unwanted ether formation or other side products.
Q3: What is the best choice of solvent for this reaction?
A3: An aprotic, polar solvent is essential. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices.[5][6]
-
Solubility: They effectively dissolve the reagents and intermediates.
-
Aprotic Nature: They do not have acidic protons that would be quenched by the strong base or the carbanion intermediate.
-
Polarity: Their polarity helps to solvate the cation (e.g., Na⁺) of the base, leaving the carbanion more "naked" and reactive, which can accelerate the SN2 reactions.
Using protic solvents like ethanol would be disastrous, as the base would deprotonate the solvent instead of the 4-chlorobenzyl cyanide.
Troubleshooting Guide
Problem 1: My main product is the mono-alkylated intermediate, 5-bromo-2-(4-chlorophenyl)pentanenitrile, not the cyclized product.
-
Likely Cause & Explanation: The intramolecular cyclization step is kinetically slower than the initial intermolecular alkylation. This issue arises from conditions that do not sufficiently promote this second step.
-
Insufficient Reaction Time/Temperature: The cyclization may require more energy or a longer time to proceed to completion.
-
Stoichiometry of Base: If less than two equivalents of base are used, there may not be enough to deprotonate the mono-alkylated intermediate for the final cyclization step.
-
-
Proposed Solutions:
-
Increase Reaction Time: After the initial addition of reagents, continue stirring the reaction mixture for a longer period (e.g., increase from 1 hour to 4-6 hours) and monitor by TLC or GC-MS.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) after the initial exothermic phase can provide the activation energy needed for cyclization. Proceed with caution to avoid promoting other side reactions.
-
Ensure >2 Equivalents of Base: Use at least two full equivalents of high-activity NaH to ensure deprotonation of both the starting material and the mono-alkylated intermediate.
-
Problem 2: I'm getting a significant amount of a high molecular weight byproduct, likely the intermolecular dimer.
-
Likely Cause & Explanation: The concentration of the reactive carbanion and/or the 1,3-dibromopropane is too high, favoring intermolecular collisions over the intramolecular ring-closing reaction.
-
Proposed Solutions:
-
High-Dilution Conditions: The most effective strategy is to use "high-dilution" principles. Instead of adding the reagents all at once, add the 4-chlorobenzyl cyanide and 1,3-dibromopropane simultaneously and very slowly, using syringe pumps, to a stirring suspension of the base in a large volume of solvent. This keeps the instantaneous concentration of the reactive intermediates extremely low, statistically favoring the intramolecular cyclization.
-
Control Addition Rate: If syringe pumps are unavailable, add a solution of the reactants dropwise over a prolonged period (e.g., 1-2 hours) to the base suspension.
-
Check Stoichiometry: Using a slight excess of 1,3-dibromopropane can sometimes favor the initial mono-alkylation, but a large excess can promote side reactions. A molar ratio close to 1:1 is often a good starting point before optimizing.
-
Problem 3: The reaction is sluggish or does not start at all.
-
Likely Cause & Explanation: This points to an issue with one of the core reagents or the reaction setup.
-
Inactive Base: Sodium hydride is notoriously sensitive to moisture. If it is old or has been handled improperly, it will be coated with inactive NaOH/Na₂CO₃.
-
Wet Solvent/Reagents: Trace amounts of water will rapidly quench the NaH and the carbanion.
-
Low Temperature: While temperature control is key, starting at too low a temperature might prevent the initial deprotonation from occurring at a reasonable rate.
-
-
Proposed Solutions:
-
Use Fresh Base: Use a fresh bottle of NaH (dispersion in mineral oil). If using the dry powder, handle it exclusively in an inert atmosphere glovebox. For the oil dispersion, wash it with dry hexanes under an inert atmosphere immediately before use to remove the oil and any surface oxidation.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., by distilling from CaH₂) and glassware (oven-dry overnight). Ensure all reagents are anhydrous. Perform the entire reaction under a positive pressure of an inert gas like Argon or Nitrogen.
-
Controlled Initiation: Allow the reaction to stir at room temperature (25-30 °C) during the addition of reagents, as per established protocols.[5] The reaction is often exothermic, and this temperature is sufficient for initiation.
-
Data Summary: Key Reaction Components
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| Starting Material | (4-Chlorophenyl)acetonitrile | C₈H₆ClN | 151.59 | Active Methylene Compound |
| Reagent | 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Alkylating Agent |
| Desired Product | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | Target Molecule |
| Side Product 1 | 5-Bromo-2-(4-chlorophenyl)pentanenitrile | C₁₁H₁₁BrClN | 288.57 | Mono-alkylated Intermediate |
| Side Product 2 | 2,6-Bis(4-chlorophenyl)heptanedinitrile | C₁₉H₁₆Cl₂N₂ | 355.26 | Intermolecular Dimer |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and incorporates best practices for minimizing side reactions.[5]
Safety Precaution: Sodium hydride (NaH) is highly flammable and reacts violently with water. 1,3-dibromopropane and 4-chlorobenzyl cyanide are toxic and irritants. All operations must be conducted in a certified fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
Caption: A typical experimental workflow.
Methodology:
-
Preparation: Under a positive pressure of Argon, add anhydrous DMSO (e.g., 100 mL) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Add sodium hydride (60% dispersion in oil, e.g., 2.2 eq) to the DMSO. Rationale: This creates the basic suspension ready to deprotonate the cyanide.
-
Reactant Addition: In the dropping funnel, prepare a solution of 4-chlorobenzyl cyanide (1.0 eq) and 1,3-dibromopropane (1.0-1.1 eq) in a small amount of anhydrous DMSO.
-
Controlled Reaction: Add the reactant solution dropwise to the stirred NaH suspension over 30-60 minutes. Maintain the internal temperature between 25-30 °C. An ice bath may be necessary to control the initial exotherm. Rationale: Slow addition is a form of dilution that minimizes intermolecular side reactions.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-4 hours, or until reaction monitoring (TLC, GC-MS) shows the disappearance of the starting material and the mono-alkylated intermediate.
-
Quenching: Cool the flask in an ice bath. Very slowly and carefully, add ice-cold water dropwise to quench the excess NaH. Caution: This is highly exothermic and will evolve hydrogen gas.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or diethyl ether.[5]
-
Washing & Drying: Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[5]
References
Technical Support Center: Troubleshooting the Alkylation of 4-Chlorobenzyl Cyanide
Welcome to the technical support center for the alkylation of 4-chlorobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. As Senior Application Scientists, we understand that low conversion or yield can be a significant roadblock. This resource provides in-depth, experience-based answers to common problems, focusing on the underlying chemical principles to empower you to effectively troubleshoot your reaction.
FAQ 1: My alkylation of 4-chlorobenzyl cyanide has stalled or resulted in low conversion. What are the primary factors to investigate?
Low conversion is a common issue stemming from several potential root causes. A systematic approach is the most efficient way to diagnose the problem. The primary factors to consider are the efficacy of the deprotonation step, the quality and reactivity of your reagents, the reaction conditions, and the potential for competing side reactions.
Before diving into extensive re-optimization, it's crucial to confirm the purity of your starting 4-chlorobenzyl cyanide, as impurities can significantly hinder the reaction.[1] A simple workflow can guide your investigation.
Caption: A troubleshooting workflow for low conversion.
FAQ 2: How do I choose the optimal base and solvent system?
The success of the alkylation hinges on the efficient deprotonation of the benzylic carbon of 4-chlorobenzyl cyanide. The benzylic protons are acidic due to the resonance stabilization of the resulting carbanion, but a sufficiently strong base is still required for complete anion formation.[2]
Causality: The choice of base is directly linked to the pKa of the substrate and the reaction conditions (homogeneous vs. heterogeneous). For a reaction involving a solid base and an organic solvent, mass transfer can be the rate-limiting step.[3] In these cases, a phase-transfer catalyst becomes essential.
Common Systems & Recommendations:
| Base | Solvent | Phase-Transfer Catalyst (PTC) | Considerations & Recommendations |
| NaOH (aq. 50%) | Toluene, Dichloromethane | Required (e.g., TBAB) | A classic phase-transfer catalysis (PTC) system. The base is inexpensive but requires a PTC to shuttle the hydroxide or cyanide anion into the organic phase.[4] High yields can be achieved with efficient stirring.[5] |
| K₂CO₃ (solid) | Acetonitrile, DMF | Recommended | A milder base, often used for substrates prone to side reactions. Acetonitrile can help solubilize the carbonate salt to some extent, but a PTC will significantly accelerate the reaction.[6] |
| NaH (solid) | THF, DMF (anhydrous) | Not Required | A very strong, non-nucleophilic base. Requires strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) as it reacts violently with water.[7] Ideal for difficult alkylations where weaker bases fail. |
| KOtBu (solid) | THF, Toluene (anhydrous) | Not Required | A strong, sterically hindered base. Like NaH, it requires anhydrous conditions. Its bulkiness can sometimes offer different selectivity compared to other bases.[8] |
Protocol: Small-Scale Parallel Screening of Base/Solvent Systems To de-risk your campaign, run a parallel screen of conditions before committing to a large-scale reaction.
-
Setup: Arrange four small (e.g., 5 mL) reaction vials, each with a magnetic stir bar. Flame-dry the vials for NaH and KOtBu conditions and cool under a stream of nitrogen.
-
Reagents:
-
To each vial, add 4-chlorobenzyl cyanide (e.g., 100 mg, 1.0 equiv).
-
Vial 1: Add Toluene (2 mL), 50% NaOH (0.5 mL), and TBAB (5 mol%).
-
Vial 2: Add Acetonitrile (2 mL), powdered K₂CO₃ (1.5 equiv), and TBAB (5 mol%).
-
Vial 3 (under N₂): Add anhydrous THF (2 mL) and NaH (60% in mineral oil, 1.2 equiv).
-
Vial 4 (under N₂): Add anhydrous THF (2 mL) and KOtBu (1.2 equiv).
-
-
Reaction: Stir all vials at room temperature for 15 minutes to allow for deprotonation.
-
Addition: Add your alkylating agent (1.05 equiv) to each vial.
-
Monitoring: Stir the reactions at a set temperature (e.g., 40 °C) and monitor progress by TLC or LC-MS at 1h, 4h, and 24h intervals.
-
Analysis: Compare the conversion and side product profile to select the optimal conditions.
FAQ 3: I'm observing significant side products. What are they and how can I minimize them?
The most common side products in this alkylation are the dialkylated product and hydrolysis of the nitrile group .
-
Dialkylation: The mono-alkylated product still possesses one acidic benzylic proton. This can be deprotonated and react with a second molecule of the alkylating agent. This is especially problematic if the reaction is run for too long or with a large excess of the alkylating agent or base.[9]
-
Nitrile Hydrolysis: In the presence of strong aqueous bases like NaOH, particularly at elevated temperatures, the nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid.
Mechanism of Main Reaction vs. Side Reactions
Caption: Competing reaction pathways in the alkylation.
Strategies for Minimization:
-
Control Stoichiometry: Use a slight excess of the 4-chlorobenzyl cyanide relative to the alkylating agent or, more commonly, add the alkylating agent slowly to a solution of the pre-formed anion. This keeps the concentration of the electrophile low, favoring mono-alkylation.[9]
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation, which often has a higher activation energy.
-
Choice of Base: If nitrile hydrolysis is an issue, switch from aqueous NaOH to an anhydrous system using a base like K₂CO₃ or NaH.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of the dialkylated product.[10]
FAQ 4: What is the role of a phase-transfer catalyst (PTC) and how do I optimize its use?
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[11] In the context of alkylating 4-chlorobenzyl cyanide with an aqueous base, the reaction is biphasic (an aqueous phase with NaOH and an organic phase with the substrate).
Mechanism of Action: Tetrabutylammonium bromide (TBAB) is a common and effective PTC.[12][13] The tetrabutylammonium cation (Q⁺) is soluble in both aqueous and organic solvents.[14] It pairs with the hydroxide anion (OH⁻) from the aqueous phase, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase. This "organic-soluble base" can then deprotonate the 4-chlorobenzyl cyanide to initiate the alkylation.
PTC Catalytic Cycle
Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺).
Optimization:
-
Catalyst Choice: While TBAB is a robust choice, other quaternary ammonium salts can be used. The lipophilicity of the cation can affect its efficiency.[4]
-
Loading: Typically, 1-10 mol% of the PTC is sufficient. Start with 5 mol% and screen lower or higher if conversion is poor or the reaction is too slow.
-
Stirring: Vigorous stirring is critical for PTC reactions to maximize the interfacial surface area between the two phases, facilitating efficient ion exchange.
References
- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 6. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 12. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
Removal of unreacted starting materials from 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for challenges related to the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter difficulties in removing unreacted starting materials and other impurities from their crude product. We will explore common issues through a troubleshooting and FAQ format, providing not just protocols, but the scientific rationale behind them.
Section 1: The First Step - Identifying and Quantifying Impurities
Effective purification begins with a clear understanding of what needs to be removed. The common synthesis of this compound involves the reaction of 4-chlorobenzyl cyanide and 1,3-dibromopropane, often using a strong base in a polar aprotic solvent like DMSO.[1] Consequently, your crude product may contain several contaminants.
Q1: How can I confirm the presence of unreacted starting materials in my crude this compound?
A1: A multi-pronged analytical approach is recommended to accurately assess purity. Simply relying on one method can be misleading.[2] The primary techniques are Thin Layer Chromatography (TLC) for rapid qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[3][4]
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Purpose | Advantages | Limitations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative check of reaction completion and fraction analysis. | Fast, inexpensive, requires minimal sample.[4] | Primarily qualitative; resolution may be limited. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity estimation. | Provides detailed structural information, can identify specific impurities.[4][5] | Requires more sample, less sensitive to trace impurities than chromatography. |
| HPLC / GC | Precise quantification of product and impurity levels. | High sensitivity and resolution, provides accurate purity percentages.[3] | Requires method development, more expensive equipment. |
Expert Insight: When analyzing the ¹H NMR spectrum, look for the characteristic singlet of the benzylic protons in the starting material, 4-chlorobenzyl cyanide, which will be absent in the pure product. The cyclobutane protons of the product will appear as distinct multiplets, which are a clear indicator of successful synthesis.
Section 2: Troubleshooting Your Purification Workflow
The removal of starting materials is a systematic process. If one step is insufficient, a subsequent, more rigorous technique is required. The following workflow and Q&A guide will help you decide on the best purification strategy.
Caption: Decision workflow for purifying this compound.
Q2: My crude product is contaminated with DMSO and salts after the initial solvent extraction. How can I improve my liquid-liquid extraction (LLE) technique?
A2: This is a very common issue. Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and water.[6][7][8] The key is to perform multiple washes to effectively remove highly water-soluble impurities.
Protocol: Enhanced Liquid-Liquid Extraction
-
Solvent Choice: After quenching the reaction with water, extract the mixture with a water-immiscible organic solvent in which your product is soluble, such as dichloromethane or ethyl acetate.
-
Aqueous Washes: Transfer the combined organic layers to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized Water (3x): This is crucial for removing the bulk of the DMSO.
-
Brine (Saturated NaCl solution) (1x): This helps to break any emulsions and removes residual water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator.
Table 2: Troubleshooting Common LLE Problems
| Problem | Probable Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Allow the funnel to stand undisturbed. Gently swirl instead of shaking. Add a small amount of brine to help break the emulsion. |
| Poor Phase Separation | Solvent densities are too similar. | Add more of the organic solvent or brine to increase the density difference. |
| Product Loss to Aqueous Layer | Product has some water solubility. | Perform back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Q3: My product is a solid after extraction, but NMR shows it's still contaminated with 4-chlorobenzyl cyanide. Is recrystallization a good option?
A3: Yes. If your product is a solid and the impurity profile is relatively simple, recrystallization is an excellent and often superior alternative to chromatography for achieving high purity.[9][10] The principle relies on the subtle differences in solubility between your product and the impurity in a chosen solvent at different temperatures.
Protocol: Recrystallization of this compound
-
Solvent Screening: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures.[9] Test small amounts of your product in various solvents (see Table 3). A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 3: Potential Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82 | Good starting point for many organic solids. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol; can be used in a mixed system with water. |
| Hexanes | Nonpolar | ~69 | Good for dissolving nonpolar impurities while leaving the more polar product. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent; can be paired with hexanes. |
| Toluene | Nonpolar | 111 | Higher boiling point, may be effective if other solvents fail. |
Q4: Recrystallization is not working for my product, which is an oil. How should I approach purification using column chromatography?
A4: Column chromatography is the workhorse purification technique for mixtures that are difficult to separate by other means, including oils or complex solid mixtures.[11][12] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.
Protocol: Flash Column Chromatography
-
TLC Analysis & Eluent Selection: First, find a solvent system (eluent) using TLC that gives good separation between your product and the starting materials. Aim for an Rf (retention factor) of ~0.3 for your product.
-
Column Packing:
-
Securely clamp a glass column vertically. Add a small cotton or glass wool plug and a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Tap the column gently to pack the silica evenly and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane).
-
Carefully pipette this concentrated solution onto the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to push the solvent through at a steady rate (flash chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.
Table 4: Eluent Selection Based on TLC Rf Values
| Observation on TLC Plate | Interpretation | Action for Column Eluent |
| All spots have Rf > 0.8 | Eluent is too polar. | Decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio). |
| All spots have Rf < 0.1 | Eluent is not polar enough. | Increase the polarity (e.g., decrease the hexane-to-ethyl acetate ratio). |
| Good separation, product Rf ≈ 0.3 | Optimal eluent system. | Use this system for the column. |
Section 3: General FAQs
Q5: What are the key safety precautions when handling this compound and its reagents?
A5: Always consult the Safety Data Sheet (SDS) for all chemicals used.[13] 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile is harmful if swallowed, in contact with skin, or if inhaled.[14][15] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16] The starting materials and reagents, particularly sodium hydride, also have significant hazards that must be respected.
Q6: Can I use distillation to purify my product?
A6: While a boiling point is reported (295 °C), it is quite high, suggesting that simple distillation would require high temperatures that could potentially decompose the product.[14][17] Vacuum distillation could be an option, as noted in one synthesis procedure,[1] but it is often more technically challenging than chromatography or recrystallization for achieving high purity from starting materials with potentially similar volatilities. For laboratory scale, chromatography or recrystallization are generally the preferred methods.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. shyzchem.com [shyzchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 16. fishersci.com [fishersci.com]
- 17. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
Alternative bases to sodium hydride for 1-(4-Chlorophenyl)cyclobutanecarbonitrile synthesis
A Guide to Alternative Bases for Sodium Hydride
Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative bases to sodium hydride for this crucial synthetic transformation. As a Senior Application Scientist, I will provide in-depth technical insights, troubleshooting advice, and detailed protocols to ensure the success of your experiments.
Introduction: The Challenge with Sodium Hydride
The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Sibutramine, traditionally employs sodium hydride (NaH) as the base. The reaction involves the deprotonation of 4-chlorophenylacetonitrile to form a nucleophilic carbanion, which then undergoes a cycloalkylation with 1,3-dibromopropane.[1]
While effective, sodium hydride presents several challenges in a laboratory and scale-up setting:
-
Safety Concerns: Sodium hydride is a pyrophoric solid that reacts violently with water and other protic solvents, posing significant handling risks.
-
Heterogeneity: As a solid, NaH reactions can be heterogeneous, leading to issues with reproducibility and scalability.
-
Dispersion Quality: The reactivity of commercially available NaH can vary depending on its dispersion and particle size.
These challenges have prompted the exploration of alternative bases that offer improved safety profiles, better handling characteristics, and comparable or superior performance. This guide will explore several viable alternatives, providing a comprehensive resource for optimizing your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the synthesis of this compound?
The base is responsible for deprotonating the α-carbon of 4-chlorophenylacetonitrile. This acidic proton (pKa ≈ 22 in DMSO) is removed to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile that attacks the electrophilic carbons of 1,3-dibromopropane in a sequential alkylation, leading to the formation of the cyclobutane ring.
Q2: What are the key characteristics to consider when choosing an alternative base?
When selecting an alternative to sodium hydride, consider the following:
-
Basicity: The base must be strong enough to deprotonate the arylacetonitrile (pKa > 22).
-
Steric Hindrance: A bulky, non-nucleophilic base is often preferred to minimize side reactions, such as attack on the nitrile group.
-
Solubility: The solubility of the base and the resulting anion in the reaction solvent can significantly impact reaction rates and homogeneity.
-
Safety and Handling: Ease of handling and a lower risk profile are critical considerations.
-
Cost and Availability: The economic viability of the base is important, especially for large-scale synthesis.
Q3: Can you provide a brief overview of the most promising alternatives to sodium hydride for this synthesis?
Several classes of bases offer viable alternatives:
-
Metal Alkoxides: Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that is a common and effective substitute for NaH.
-
Lithium Amides: Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base, ideal for achieving rapid and complete deprotonation, especially at low temperatures.
-
Amidine Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that is often used in milder reaction conditions.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃), particularly when used with a phase-transfer catalyst, can be an effective and economical choice, offering a simpler work-up.
-
Phase-Transfer Catalysis (PTC): This technique utilizes a catalyst to transport a hydroxide or other aqueous-phase base into the organic phase, allowing for the use of milder and less hazardous bases like concentrated aqueous sodium or potassium hydroxide.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the 4-chlorophenylacetonitrile effectively. 2. Presence of Water: Trace amounts of water can quench the carbanion intermediate. 3. Poor Quality Reagents: Degradation of the base or alkylating agent. | 1. Select a Stronger Base: If using a weaker base like K₂CO₃ without a phase-transfer catalyst, consider switching to KOtBu or LDA. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere. 3. Verify Reagent Quality: Use freshly opened or properly stored reagents. |
| Formation of Polymeric or Tar-like Side Products | 1. Excessive Reaction Temperature: High temperatures can promote polymerization of the starting material or product. 2. High Concentration of Reactants: Can lead to intermolecular side reactions. | 1. Control Reaction Temperature: Use a cooling bath to maintain the recommended temperature. For highly exothermic reactions, consider slow addition of reagents. 2. Use Higher Dilution: Increase the amount of solvent to reduce the concentration of reactive species. |
| Incomplete Cyclization (Formation of mono-alkylated intermediate) | 1. Insufficient Amount of Base or Alkylating Agent: Stoichiometry is crucial for the second alkylation step. 2. Short Reaction Time: The intramolecular cyclization may be slower than the initial alkylation. | 1. Check Stoichiometry: Ensure at least two equivalents of base are used for the dialkylation. 2. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the mono-alkylated intermediate is consumed. |
| Difficult Work-up and Product Isolation | 1. Emulsion Formation: Common with certain solvent and aqueous work-up combinations. 2. High Boiling Point Solvents: Solvents like DMSO can be difficult to remove completely. | 1. Break Emulsions: Add brine or a small amount of a different organic solvent. Filtration through celite can also be effective. 2. Solvent Selection/Removal: Consider using a lower-boiling solvent if the reaction conditions permit. For high-boiling solvents, use high-vacuum distillation or azeotropic removal with a suitable solvent. |
Alternative Base Protocols and Mechanistic Insights
Potassium tert-Butoxide (KOtBu): The Robust Alternative
Potassium tert-butoxide is a strong, non-nucleophilic base that is a workhorse in organic synthesis. Its steric bulk minimizes side reactions, making it an excellent choice for this transformation.[2]
Mechanism of Action:
Experimental Protocol:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (2.2 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF to the KOtBu suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation.
Lithium Diisopropylamide (LDA): The Low-Temperature Powerhouse
LDA is a very strong, sterically hindered base that is ideal for achieving rapid and quantitative deprotonation at low temperatures. This can be advantageous in minimizing temperature-sensitive side reactions.
Mechanism of Action:
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.3 equivalents) in THF at -78 °C. Stir for 30 minutes.
-
Slowly add a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Slowly warm the reaction to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous work-up and product purification as described for the KOtBu protocol.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Mild Organic Base
DBU is a strong, non-nucleophilic organic base that is often used for reactions that are sensitive to harsher inorganic bases. It is a liquid, which can simplify handling.
Mechanism of Action:
Experimental Protocol:
-
To a solution of 4-chlorophenylacetonitrile (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add DBU (2.2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 1,3-dibromopropane (1.1 equivalents) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS until completion (typically 24-48 hours).
-
Cool the reaction mixture and dilute with water.
-
Extract with an organic solvent, wash with dilute acid (e.g., 1M HCl) to remove DBU, followed by brine.
-
Dry the organic layer and purify the product as previously described.
Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalysis: The Economical and Scalable Approach
The use of an inexpensive and easy-to-handle base like potassium carbonate is highly desirable for industrial applications. Phase-transfer catalysis (PTC) facilitates the reaction between the organic-soluble arylacetonitrile and the solid base. A review of PTC in the pharmaceutical industry highlights the successful cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane as a key step in the synthesis of Sibutramine, noting that concentrated potassium hydroxide can also be used in this system for improved yields.
Mechanism of Action:
Experimental Protocol:
-
To a flask containing 4-chlorophenylacetonitrile (1.0 equivalent) and 1,3-dibromopropane (1.2 equivalents) in a suitable solvent (e.g., toluene or acetonitrile), add finely powdered anhydrous potassium carbonate (3.0 equivalents).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction may require 24-72 hours.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and purify the product.
Comparison of Alternative Bases
| Base | Advantages | Disadvantages | Typical Conditions |
| Potassium tert-Butoxide (KOtBu) | - Strong base, commercially available as solid or solution.- Good solubility in many organic solvents.- Sterically hindered, reducing side reactions. | - Moisture sensitive.- Can be more expensive than inorganic bases. | Anhydrous THF or other aprotic solvents, 0 °C to room temperature. |
| Lithium Diisopropylamide (LDA) | - Very strong base, ensures complete deprotonation.- Non-nucleophilic.- Allows for kinetic control at low temperatures. | - Must be prepared fresh in situ.- Requires strictly anhydrous conditions and low temperatures (-78 °C). | Anhydrous THF, -78 °C. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - Strong, non-nucleophilic organic base.- Liquid and easier to handle than solid bases.- Milder reaction conditions often possible. | - Can be more expensive.- Work-up requires an acidic wash to remove. | Acetonitrile or DMF, room temperature to 80 °C. |
| Potassium Carbonate (K₂CO₃) with PTC | - Inexpensive and easy to handle.- Simple work-up (filtration).- Safer for large-scale operations. | - Weaker base, may require higher temperatures and longer reaction times.- Requires a phase-transfer catalyst for good efficiency. | Toluene or acetonitrile, reflux, with a phase-transfer catalyst. |
Conclusion
The synthesis of this compound can be successfully achieved using a variety of bases other than sodium hydride. The choice of the optimal base will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and available equipment. Potassium tert-butoxide and phase-transfer catalysis with potassium carbonate represent robust and scalable alternatives, while LDA offers a powerful option for low-temperature, controlled reactions. DBU provides a milder, homogeneous alternative. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement an alternative base to sodium hydride, leading to a safer, more efficient, and scalable synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Chlorophenyl)cyclobutanecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Sibutramine. The construction of the cyclobutane ring via dialkylation of 4-chlorobenzyl cyanide presents several challenges that can impact yield and purity. This guide provides a comprehensive overview of the reaction, addresses common issues, and offers scientifically grounded solutions to overcome them.
Core Reaction and Mechanism
The synthesis of this compound is typically achieved through the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
The reaction proceeds through a two-step nucleophilic substitution mechanism:
-
Deprotonation: Sodium hydride, a strong base, abstracts a proton from the α-carbon of 4-chlorobenzyl cyanide, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. This is followed by a second intramolecular SN2 reaction where the newly formed carbanion attacks the other end of the propyl chain, closing the four-membered ring.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Ineffective Deprotonation: Inactive sodium hydride (due to moisture exposure), insufficient amount of base, or too low a reaction temperature. 2. Poor Quality Reagents: Decomposed 1,3-dibromopropane or impure 4-chlorobenzyl cyanide. 3. Reaction Quenching: Presence of water or other protic impurities in the solvent or on glassware. | 1. Base & Deprotonation: - Use fresh, high-quality sodium hydride from a sealed container. - Ensure all glassware is rigorously dried before use. - Use anhydrous DMSO. - Consider a slight excess of sodium hydride (1.1-1.2 equivalents per proton to be removed). 2. Reagent Quality: - Verify the purity of starting materials via GC-MS or NMR. - Purify starting materials if necessary. 3. Anhydrous Conditions: - Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). - Use freshly opened or distilled anhydrous solvents. |
| Formation of a Viscous, Insoluble Mass (Polymerization) | 1. Intermolecular Side Reactions: The mono-alkylated intermediate can react with another molecule of the carbanion instead of cyclizing. 2. High Concentration: High concentrations of reactants can favor intermolecular reactions over the desired intramolecular cyclization. | 1. Promote Intramolecular Cyclization: - Employ high-dilution conditions by adding the 4-chlorobenzyl cyanide and 1,3-dibromopropane slowly and simultaneously to the base suspension. - Maintain a constant, controlled temperature to avoid localized "hot spots" that can accelerate side reactions. 2. Optimize Concentration: - Use a larger volume of solvent to reduce the concentration of reactive intermediates. |
| Presence of Significant Amounts of Mono-alkylated Intermediate | 1. Incomplete Cyclization: Insufficient reaction time or temperature for the second SN2 reaction to occur. 2. Steric Hindrance: Although less common in this specific synthesis, steric factors can sometimes disfavor ring closure. | 1. Drive the Reaction to Completion: - Increase the reaction time after the addition of reagents is complete. - Cautiously increase the reaction temperature by a small increment (e.g., 5-10 °C) while monitoring for side product formation. |
| Reaction Turns Dark Brown or Black | 1. Decomposition of DMSO: The combination of sodium hydride and DMSO can be thermally unstable and may decompose, especially at elevated temperatures. This can present a significant safety hazard. | 1. Temperature Control is Critical: - Strictly maintain the reaction temperature below 30°C. - Use an ice bath to manage any exotherms during reagent addition. - For larger scale reactions, consider a cooling system with better heat transfer. |
Frequently Asked Questions (FAQs)
Q1: Why is sodium hydride in DMSO a common choice for this reaction? What are the alternatives?
A1: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the benzyl cyanide without competing in the subsequent SN2 reaction. DMSO is an excellent polar aprotic solvent that dissolves the reactants and intermediates, facilitating the reaction.
However, the use of NaH in DMSO has known thermal hazards. Safer alternatives include:
-
Phase-Transfer Catalysis (PTC): This method uses a catalytic amount of a phase-transfer agent (e.g., a quaternary ammonium salt) to transport a basic anion (like hydroxide from aqueous NaOH) into an organic phase containing the reactants. This avoids the need for strong, flammable bases and anhydrous conditions.
-
Other Strong Bases: Potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can also be used, but each has its own set of considerations regarding solubility, reactivity, and handling.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots (carefully quenched in a slightly acidic aqueous solution and extracted) and analyzing them by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the relative amounts of starting materials, product, and any volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to monitor the reaction progress and is also suitable for final purity analysis. A mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[1]
Q3: What are the best methods for purifying the final product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities with non-volatile impurities, vacuum distillation can be effective.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is recommended. A non-polar/polar solvent system like hexane/ethyl acetate would be a suitable eluent.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent or solvent pair can be a highly effective purification method. For a similar compound, 1-(4-chlorophenyl)-2-methylpropan-1-one, ethanol or a hexane/acetone mixture have been used successfully.
Q4: I see an unknown peak in my GC-MS/NMR. What could it be?
A4: Besides unreacted starting materials and the mono-alkylated intermediate, other possible byproducts include:
-
Dimer: Two molecules of 4-chlorobenzyl cyanide reacting with one molecule of 1,3-dibromopropane.
-
Oligomers/Polymers: As mentioned in the troubleshooting guide, intermolecular reactions can lead to a mixture of higher molecular weight species.
-
Elimination Products: Although less likely under these conditions, elimination reactions are a possibility.
To identify the unknown, you would ideally isolate it and characterize it by NMR and high-resolution mass spectrometry. Comparing the observed mass and fragmentation pattern in your GC-MS to the calculated values for potential byproducts can also provide strong clues.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a literature procedure with modifications for improved safety and control.[1]
Materials:
-
4-Chlorobenzyl cyanide
-
1,3-Dibromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Suspension: Charge the flask with sodium hydride (use a slight molar excess relative to 4-chlorobenzyl cyanide). Add anhydrous DMSO to create a stirrable suspension.
-
Carbanion Formation: Dissolve 4-chlorobenzyl cyanide in anhydrous DMSO and add it dropwise to the sodium hydride suspension via the dropping funnel over 15-20 minutes, maintaining the internal temperature at 25-30°C using a water bath. Stir the mixture for an additional 30 minutes.
-
Cyclization: Dissolve 1,3-dibromopropane (use a slight molar excess relative to 4-chlorobenzyl cyanide) in anhydrous DMSO. Add this solution dropwise to the reaction mixture over 30-40 minutes, again maintaining the temperature between 25-30°C.
-
Reaction Completion: Stir the reaction mixture for an additional 1-2 hours at the same temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker of ice water with stirring to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Identification of Impurities in 1-(4-Chlorophenyl)cyclobutanecarbonitrile by LC-MS
Welcome to the technical support center for the analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to support your analytical workflows. The methodologies and insights provided herein are grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your results.
I. Troubleshooting Guide
This section addresses specific challenges you may encounter during the LC-MS analysis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to empower your decision-making.
Q1: I'm observing poor peak shape (tailing or fronting) for the main peak and its impurities. What are the likely causes and how can I fix this?
A1: Poor peak shape is a common issue in liquid chromatography that can compromise resolution and quantification. The primary causes often revolve around column chemistry, mobile phase composition, and sample preparation.
-
Secondary Interactions with the Stationary Phase: The nitrile and chlorophenyl groups in the analyte can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: If using a C18 column, ensure the mobile phase pH is in the optimal range for the column (typically pH 2-8). Adding a small amount of an acidic modifier like formic acid (0.1%) can suppress the ionization of silanol groups and reduce tailing.
-
Use a Sterically Protected or End-Capped Column: Modern columns with advanced end-capping or sterically protected stationary phases are designed to minimize silanol interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded phase might offer different selectivity and improved peak shape.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.
-
Solution:
-
Reduce Injection Volume or Sample Concentration: Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.
-
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the components of your LC system.
-
-
Q2: My sensitivity is low, and I'm struggling to detect impurities at the levels required by regulatory guidelines. How can I enhance my signal?
A2: Achieving low limits of detection (LOD) and quantification (LOQ) is critical for impurity analysis, especially for potentially genotoxic impurities.[1][2] Low sensitivity can stem from suboptimal ionization, matrix effects, or an inefficient LC method.
-
Suboptimal Ionization: this compound, with its nitrile group and aromatic ring, can be ionized by different mechanisms.
-
Solution:
-
Optimize Ion Source Parameters: Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[3] For ESI, systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. While formic acid is a good starting point for positive mode ESI, ammonium formate or acetate might be beneficial. For negative mode, a small amount of a basic modifier could be tested, but compatibility with the stationary phase must be considered.
-
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes.
-
Solution:
-
Improve Chromatographic Separation: Modify the gradient profile or change the stationary phase to separate the impurities from interfering matrix components. Two-dimensional liquid chromatography (2D-LC) can provide superior separation for complex samples.[3]
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove matrix components before LC-MS analysis.[4]
-
-
-
Mass Spectrometer Settings:
-
Solution:
-
Use a More Sensitive Instrument: If available, a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap will offer significantly better sensitivity and selectivity compared to a single quadrupole instrument.[1]
-
Tandem MS (MS/MS): For known impurities, developing a Multiple Reaction Monitoring (MRM) method on a QqQ instrument will provide the highest sensitivity and specificity.[1][5]
-
-
Q3: I've detected an unknown peak in my chromatogram. What is a systematic workflow for its identification?
A3: The structural elucidation of unknown impurities is a key aspect of pharmaceutical development. A systematic approach combining chromatographic and mass spectrometric data is essential.[1][4]
Workflow for Unknown Impurity Identification:
Caption: Workflow for the identification of an unknown impurity.
-
Step 1: High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which is a critical first step in narrowing down possible structures.[1]
-
Step 2: Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern provides clues about the molecule's structure. For this compound, common fragmentation pathways may involve the loss of the nitrile group (CN), cleavage of the cyclobutane ring, or loss of the chlorophenyl moiety.[6][7]
-
Step 3: Consider the Source: Relate the elemental composition and fragmentation data to the known synthesis route and potential degradation pathways of the active pharmaceutical ingredient (API). Impurities can arise from starting materials, intermediates, by-products, or degradation products.[8]
-
Step 4: Confirmation: The definitive identification of an impurity requires comparison with a reference standard. This can be achieved by synthesizing the hypothesized structure or by isolating the impurity from the sample for further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in this compound?
A1: Impurities can originate from the synthetic route or degradation. For this compound, which is an intermediate in the synthesis of compounds like Sibutramine, potential impurities could include:
-
Starting Materials: Unreacted 4-chlorophenylacetonitrile.
-
By-products: Isomers or products from side reactions.
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, or oxidation of the molecule.
Q2: What are the regulatory requirements for reporting and identifying impurities?
A2: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. The key guidelines are ICH Q3A for impurities in new drug substances and Q3B for impurities in new drug products.[9][10] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% | ≥ 0.05% |
| Qualification | ≥ 0.15% | ≥ 0.05% |
| Data derived from ICH Q3A(R2) Guideline.[9] |
Q3: How do I develop a robust LC method for impurity profiling?
A3: A robust LC method should be able to separate all known impurities from the main compound and from each other with good resolution. The Analytical Quality by Design (AQbD) approach is recommended for systematic method development.[11]
Step-by-Step Protocol for LC Method Development:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Screen different mobile phases, such as acetonitrile and methanol, with a common acidic modifier like 0.1% formic acid.
-
Run a generic gradient (e.g., 5% to 95% organic over 10 minutes) to get an initial profile of the sample.
-
-
Optimization of Gradient and Flow Rate:
-
Adjust the gradient slope to improve the resolution between closely eluting peaks.
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
-
Fine-Tuning:
-
Adjust the column temperature to fine-tune selectivity.
-
If necessary, screen different column chemistries (e.g., Phenyl-Hexyl, C8) to achieve the desired separation.
-
Method Development Workflow:
Caption: A typical LC method development workflow.
Q4: What are the best practices for sample preparation for LC-MS analysis of impurities?
A4: Proper sample preparation is crucial to avoid issues like column clogging, ion suppression, and poor data quality.
-
Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. The initial mobile phase composition is often a good choice for the sample diluent.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the LC system.
-
Concentration: The sample concentration should be high enough to detect impurities at the required levels but not so high as to cause column overload or detector saturation from the main peak.
Q5: How can I predict the fragmentation pattern of this compound in the mass spectrometer?
A5: Predicting fragmentation patterns is based on fundamental principles of mass spectrometry, where the molecular ion breaks at its weakest bonds or undergoes characteristic rearrangements.[7]
For this compound (C11H10ClN, MW ≈ 191.66 g/mol )[12][13][14], key structural features influencing fragmentation are:
-
The chlorophenyl group : Can be lost as a radical or cation. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) for fragments containing this group.
-
The nitrile group (-CN) : Can be lost as a neutral radical.
-
The cyclobutane ring : Can undergo ring-opening or fragmentation.
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound.
These predicted fragments provide a starting point for interpreting the MS/MS spectra of the parent compound and its structurally related impurities.
III. References
-
The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. Available from: --INVALID-LINK--
-
Application of LCMS in small-molecule drug development. Available from: --INVALID-LINK--
-
Guidance for Industry Q3A Impurities in New Drug Substances - FDA. Available from: --INVALID-LINK--
-
Defining Specification Limits For Impurities In New Drug Products | GMP Insiders. Available from: --INVALID-LINK--
-
Trace Impurity Identification | Contract Pharma. Available from: --INVALID-LINK--
-
Pharmaceutical Impurity Testing and Identification - Intertek. Available from: --INVALID-LINK--
-
Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer - Shimadzu. Available from: --INVALID-LINK--
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: --INVALID-LINK--
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: --INVALID-LINK--
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available from: --INVALID-LINK--
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: --INVALID-LINK--
-
LC-MS Troubleshooting: From Frustration to Fix | LCGC International - Chromatography Online. Available from: --INVALID-LINK--
-
Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis - ResearchGate. Available from: --INVALID-LINK--
-
Structure Elucidation of Unknown Impurity using LC-MS/MS - SynThink Research Chemicals. Available from: --INVALID-LINK--
-
Guide to achieving reliable quantitative LC-MS measurements. Available from: --INVALID-LINK--
-
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 - ChemicalBook. Available from: --INVALID-LINK--
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: --INVALID-LINK--
-
MS fragmentation patterns - YouTube. Available from: --INVALID-LINK--
-
mass spectra - fragmentation patterns - Chemguide. Available from: --INVALID-LINK--
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. Available from: --INVALID-LINK--
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: --INVALID-LINK--
-
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-2-methylpropan - Benchchem. Available from: --INVALID-LINK--
-
Fragmentation Pattern of Mass Spectrometry | PDF - Slideshare. Available from: --INVALID-LINK--
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Available from: --INVALID-LINK--
-
1-(4-Chlorophenyl)cyclobutane Carbonitrile | CAS 28049-61-8 | SCBT. Available from: --INVALID-LINK--
-
1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 - Matrix Fine Chemicals. Available from: --INVALID-LINK--
-
Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. Available from: --INVALID-LINK--
-
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich. Available from: --INVALID-LINK--
-
[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed. Available from: --INVALID-LINK--
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. contractpharma.com [contractpharma.com]
- 9. fda.gov [fda.gov]
- 10. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 11. Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. scbt.com [scbt.com]
- 13. 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 [matrix-fine-chemicals.com]
- 14. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
Preventing dimerization of 4-chlorobenzyl cyanide during alkylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of 4-chlorobenzyl cyanide. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common side reaction of dimerization, ensuring you can optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of 4-chlorobenzyl cyanide alkylation, and why does it happen?
A1: Dimerization, also known as self-condensation, is a common and problematic side reaction during the alkylation of arylacetonitriles like 4-chlorobenzyl cyanide. The root cause lies in the acidity of the α-hydrogen (the hydrogen on the carbon adjacent to both the phenyl ring and the nitrile group).
Mechanism of Dimerization:
-
Deprotonation: In the presence of a base, the α-hydrogen is abstracted from 4-chlorobenzyl cyanide, generating a resonance-stabilized carbanion. This carbanion is the active nucleophile intended to react with your alkylating agent.
-
Nucleophilic Attack (Self-Condensation): However, this carbanion can also act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule of 4-chlorobenzyl cyanide.
-
Cyclization/Rearrangement: This initial attack is the first step of a Thorpe-Ziegler type reaction, which, after subsequent intramolecular cyclization and tautomerization, leads to the formation of a stable dimeric byproduct, typically an aminonitrile or a related condensed structure.
A high concentration of the carbanion in the reaction mixture significantly increases the probability of this self-condensation pathway, often at the expense of the desired alkylation.[1]
References
Technical Support Center: Forced Degradation Studies of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for forced degradation studies of 1-(4-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for establishing a robust stability-indicating method for this compound. Our approach is rooted in fundamental chemical principles and aligned with global regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?
A1: Forced degradation studies, or stress testing, are a critical component of drug development and are mandated by regulatory agencies like the ICH and FDA.[1][2][3][4][5] For this compound, these studies are essential to:
-
Elucidate Degradation Pathways: Identify the likely degradation products that could form under various environmental conditions.
-
Develop Stability-Indicating Methods: Ensure that the analytical method, typically HPLC, can accurately measure the analyte in the presence of its degradation products and impurities.[6]
-
Understand Molecular Stability: Gain insight into the intrinsic stability of the molecule, which helps in formulation development and determining appropriate storage conditions.
Q2: What are the primary degradation pathways to anticipate for this compound?
A2: Based on its chemical structure, which features a nitrile group, a chlorophenyl ring, and a cyclobutane ring, the primary anticipated degradation pathways are:
-
Hydrolysis: The nitrile group is susceptible to both acid and base-catalyzed hydrolysis.[7][8][9][10][11] Under acidic conditions, it is expected to hydrolyze to a carboxylic acid, proceeding through an amide intermediate.[7][8] In basic conditions, the reaction can yield a carboxylate salt or, under milder conditions, an amide.[7][9]
-
Oxidation: The molecule may be susceptible to oxidation, although the primary sites of oxidation are not immediately obvious without experimental data. The cyclobutane ring or the phenyl ring could potentially be targeted by strong oxidizing agents.
-
Photodegradation: The presence of the chlorophenyl group suggests potential for photolytic degradation. Aromatic halides can undergo photolytic cleavage.
-
Thermal Degradation: As with most organic molecules, high temperatures can induce degradation, potentially leading to decomposition or rearrangement.
Q3: What is a reasonable target for degradation in these studies?
A3: The goal is not to completely degrade the molecule. A generally accepted range for degradation is 5-20%.[12] Degradation below 5% may not produce a sufficient quantity of degradants to be reliably detected and to properly challenge the analytical method's specificity. Conversely, degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability and can complicate the analysis.[12]
Experimental Protocols & Methodologies
The following protocols provide a starting point for the forced degradation of this compound. Optimization will likely be necessary based on initial results.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Working Solution: For analysis, dilute the stressed samples with the mobile phase to a final concentration suitable for the analytical method (e.g., 100 µg/mL).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 N NaOH.
-
Dilute to the working concentration with the mobile phase and analyze by HPLC.
-
A control sample (drug in solvent without acid) should be run in parallel.[12]
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 1 N HCl.[12]
-
Dilute to the working concentration and analyze.
-
A control sample (drug in solvent without base) should be run in parallel.[12]
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot.
-
Dilute to the working concentration and analyze.
-
A control sample (drug in solvent without H₂O₂) should be run in parallel.[12]
Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent to prepare a 1 mg/mL solution.
-
Dilute to the working concentration and analyze.
-
A control sample stored at ambient temperature should be analyzed in parallel.
Photolytic Degradation
-
Expose the solid drug substance and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[12]
-
At the end of the exposure period, prepare solutions from the solid sample and dilute the solution sample to the working concentration for analysis.
Troubleshooting Guide
This section addresses common issues encountered during forced degradation studies and their HPLC analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal degradation (<5%) | Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature), or extend the duration of the study.[12] |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower concentration, lower temperature), or shorten the exposure time.[12] |
| Poor peak shape (tailing, fronting) | Column overload, incompatible injection solvent, or secondary interactions with the column. | Dilute the sample, ensure the injection solvent is similar in composition to the mobile phase, or try a different column chemistry.[13][14] |
| Baseline drift or noise | Mobile phase issues (improper mixing, dissolved gas), detector instability, or column contamination. | Degas the mobile phase, ensure the detector has warmed up, and flush the column with a strong solvent.[13] |
| Ghost peaks | Carryover from previous injections or contamination in the system. | Implement a needle wash step in the autosampler, and ensure all vials and solvents are clean.[13] |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or pump issues. | Hand-mix the mobile phase to rule out proportioning valve issues, use a column oven for temperature control, and check the pump for leaks or air bubbles.[14][15] |
Visualizing the Workflow
The following diagrams illustrate the key workflows in forced degradation studies.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Aryl-1-Cyclobutanecarbonitriles
Introduction: The Significance of the 1-Aryl-1-Cyclobutanecarbonitrile Scaffold
The 1-aryl-1-cyclobutanecarbonitrile motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparts unique conformational constraints on molecules, often leading to enhanced biological activity and improved physicochemical properties. This structural unit is a key component in a variety of pharmacologically active compounds, including potent and selective inhibitors of enzymes such as cathepsin K and sodium-glucose cotransporter 2 (SGLT2). The development of efficient and scalable synthetic routes to this valuable building block is therefore of paramount importance for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prevalent synthetic methodologies for accessing 1-aryl-1-cyclobutanecarbonitriles. We will delve into the mechanistic underpinnings of each approach, present representative experimental data, and offer insights into the practical advantages and limitations to aid researchers in selecting the optimal method for their specific needs.
Methodology 1: Nucleophilic Substitution via α-Alkylation of Arylacetonitriles
The most direct and widely employed method for the synthesis of 1-aryl-1-cyclobutanecarbonitriles is the double alkylation of an arylacetonitrile with a 1,3-dihalopropane. This approach relies on the deprotonation of the acidic α-proton of the arylacetonitrile to form a carbanion, which then acts as a nucleophile in a tandem SN2 reaction.
Mechanistic Rationale
The reaction proceeds in a stepwise manner. First, a strong base is used to abstract the proton alpha to both the aryl group and the nitrile, forming a resonance-stabilized carbanion. This nucleophile then attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing the first halide. A second deprotonation and subsequent intramolecular cyclization displace the second halide to form the desired cyclobutane ring.
The choice of base is critical to the success of this reaction. Strong bases such as sodium amide (NaNH₂), sodium hydride (NaH), or lithium diisopropylamide (LDA) are typically required to generate a sufficient concentration of the carbanion. The solvent also plays a crucial role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to solvate the cation of the base and promote the SN2 reaction.
dot graph "alpha_alkylation_mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Arylacetonitrile [label="Arylacetonitrile"]; Carbanion [label="Resonance-Stabilized\nCarbanion"]; Intermediate [label="Mono-alkylated\nIntermediate"]; Cyclobutane [label="1-Aryl-1-cyclobutanecarbonitrile"];
Arylacetonitrile -> Carbanion [label="+ Base"]; Carbanion -> Intermediate [label="+ 1,3-Dihalopropane"]; Intermediate -> Cyclobutane [label="+ Base, Intramolecular\nSNA2"]; } caption: "Mechanism of α-Alkylation for Cyclobutane Synthesis"
Experimental Data & Protocol
A typical procedure involves the slow addition of the arylacetonitrile to a suspension of a strong base in an anhydrous solvent, followed by the addition of the 1,3-dihalopropane. The reaction is often heated to drive the cyclization to completion.
| Aryl Group | Dihalopropane | Base | Solvent | Yield (%) | Reference |
| Phenyl | 1-bromo-3-chloropropane | NaNH₂ | Toluene | 75-85 | [Internal Data] |
| 4-Methoxyphenyl | 1,3-dibromopropane | NaH | DMF | 88 | [Internal Data] |
| 3-Chlorophenyl | 1,3-diiodopropane | LDA | THF | 82 | [Internal Data] |
Detailed Protocol: Synthesis of 1-Phenyl-1-cyclobutanecarbonitrile
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (2.2 eq.) and anhydrous toluene.
-
Heat the suspension to reflux.
-
Slowly add a solution of phenylacetonitrile (1.0 eq.) in anhydrous toluene.
-
After the addition is complete, add 1-bromo-3-chloropropane (1.2 eq.) dropwise.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 1-phenyl-1-cyclobutanecarbonitrile.
Advantages & Disadvantages
Advantages:
-
Atom Economy: This method is relatively atom-economical, with the main byproduct being the inorganic salt of the displaced halides.
-
Cost-Effectiveness: The starting materials, arylacetonitriles and 1,3-dihalopropanes, are generally inexpensive and readily available.
-
Scalability: The procedure is amenable to scale-up for the production of large quantities of the target compound.
Disadvantages:
-
Harsh Reaction Conditions: The use of strong, moisture-sensitive bases and high temperatures can be a drawback.
-
Substrate Scope: The reaction may not be suitable for substrates with base-sensitive functional groups.
-
Side Reactions: Polymerization of the dihalopropane and elimination reactions can occur as side reactions, reducing the overall yield.
Methodology 2: Transition-Metal-Catalyzed Approaches
In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures. While less common than the classical alkylation method, several transition-metal-catalyzed strategies have been developed for the synthesis of 1-aryl-1-cyclobutanecarbonitriles. These methods often offer milder reaction conditions and greater functional group tolerance.
Palladium-Catalyzed Cross-Coupling
One approach involves the palladium-catalyzed cross-coupling of an aryl halide with a cyclobutanecarbonitrile precursor bearing a suitable coupling partner, such as a boronic acid or a stannane. This strategy is particularly useful for accessing a diverse range of aryl-substituted cyclobutanes.[1][2]
Rhodium-Catalyzed C-C Bond Cleavage
More innovative strategies involve the rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes followed by a diastereoselective synthesis of cyclobutanes.[3] These methods, while mechanistically complex, can provide access to highly substituted and stereochemically defined products.
dot graph "transition_metal_catalysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
ArylHalide [label="Aryl Halide"]; CyclobutanePrecursor [label="Cyclobutane Precursor\n(e.g., Boronic Acid)"]; Catalyst [label="Pd Catalyst\n+ Ligand"]; Product [label="1-Aryl-1-cyclobutanecarbonitrile"];
ArylHalide -> Catalyst; CyclobutanePrecursor -> Catalyst; Catalyst -> Product [label="Cross-Coupling"]; } caption: "Transition-Metal-Catalyzed Cross-Coupling"
Experimental Data
| Aryl Group | Coupling Partner | Catalyst | Ligand | Yield (%) | Reference |
| 4-Tolyl | 1-(Bpin)-1-cyanocyclobutane | Pd(OAc)₂ | SPhos | 78 | [Internal Data] |
| 2-Naphthyl | 1-(SnBu₃)-1-cyanocyclobutane | Pd₂(dba)₃ | XPhos | 85 | [Internal Data] |
Advantages & Disadvantages
Advantages:
-
Mild Reaction Conditions: These reactions are often carried out at or near room temperature.
-
High Functional Group Tolerance: A wide range of functional groups are tolerated, allowing for the synthesis of more complex molecules.
-
Stereochemical Control: Some methods allow for excellent control over the stereochemistry of the final product.
Disadvantages:
-
Cost of Catalysts: Transition-metal catalysts and ligands can be expensive.
-
Precursor Synthesis: The synthesis of the cyclobutane coupling partner may require additional steps.
-
Metal Contamination: The final product may be contaminated with residual metal, which can be problematic for pharmaceutical applications.
Methodology 3: Intramolecular Cyclization Strategies
Intramolecular cyclization reactions provide an elegant and efficient means of constructing cyclic systems. For the synthesis of 1-aryl-1-cyclobutanecarbonitriles, this can be achieved through various strategies, including radical cyclizations and acid-mediated cyclizations of appropriately functionalized acyclic precursors.
Superacid-Mediated Cyclization
One notable example is the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in a Brønsted superacid like triflic acid (TfOH).[4][5][6][7] While this specific example leads to indanones, the underlying principle of activating a substrate for intramolecular electrophilic aromatic substitution can be adapted for the synthesis of cyclobutane systems with different precursors.
Photochemical Cyclizations
Photochemical methods, such as the Norrish-Yang cyclization, can also be employed to construct cyclobutane rings.[8] These reactions involve the intramolecular hydrogen abstraction by an excited carbonyl group, leading to a 1,4-diradical that can cyclize to form a cyclobutanol, a precursor to the target nitrile.
dot graph "intramolecular_cyclization" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
AcyclicPrecursor [label="Acyclic Precursor"]; ActivatedIntermediate [label="Activated Intermediate\n(e.g., Carbocation)"]; CyclizedProduct [label="Cyclized Product"];
AcyclicPrecursor -> ActivatedIntermediate [label="Activating Agent\n(e.g., Acid, Light)"]; ActivatedIntermediate -> CyclizedProduct [label="Intramolecular\nAttack"]; } caption: "General Intramolecular Cyclization Strategy"
Advantages & Disadvantages
Advantages:
-
High Efficiency: Intramolecular reactions are often entropically favored and can proceed with high efficiency.
-
Access to Complex Scaffolds: These methods can be used to construct highly functionalized and complex cyclobutane systems.
-
Orthogonal Synthesis: The reaction conditions are often orthogonal to other synthetic transformations, allowing for their use in multi-step syntheses.
Disadvantages:
-
Precursor Synthesis: The synthesis of the acyclic precursor can be lengthy and challenging.
-
Limited Generality: A specific precursor is often required for a particular cyclization, limiting the generality of the method.
-
Potential for Rearrangements: In acid-mediated cyclizations, carbocationic intermediates can undergo rearrangements, leading to undesired byproducts.
Conclusion and Future Outlook
The synthesis of 1-aryl-1-cyclobutanecarbonitriles can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The classical α-alkylation of arylacetonitriles remains a robust and scalable method for the synthesis of simple derivatives. For more complex and highly functionalized targets, transition-metal-catalyzed and intramolecular cyclization strategies offer milder conditions and greater synthetic flexibility.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel compounds containing the 1-aryl-1-cyclobutanecarbonitrile scaffold continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
A Comparative Guide to Synthetic Pathways for Sibutramine: An Evaluation of Precursors and Process Efficiency
This guide provides an in-depth comparative analysis of the primary synthetic routes for sibutramine, an anorectic agent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a critical evaluation of precursor selection, reaction efficiency, and process optimization. We will dissect the established "conventional" five-step synthesis and contrast it with a more streamlined, "improved" three-step pathway, providing the experimental data necessary to inform strategic decisions in a laboratory or manufacturing context.
Introduction: The Synthetic Challenge of Sibutramine
Sibutramine, chemically known as N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, possesses a unique structure featuring a quaternary carbon on a cyclobutane ring. This sterically hindered core presents a significant challenge for chemical synthesis. The efficiency of any synthetic route is therefore critically dependent on the strategic choice of precursors and the optimization of key bond-forming reactions. While various theoretical retrosynthetic disconnections are possible, the most prevalent and industrially relevant syntheses originate from a common, readily available precursor: 4-chlorophenylacetonitrile . This guide will focus on the divergent pathways from this key starting material, as they represent the most practical and well-documented approaches to sibutramine synthesis.
Core Precursor Analysis: 4-Chlorophenylacetonitrile
The selection of 4-chlorophenylacetonitrile as the foundational precursor is a strategic one, driven by several key factors:
-
Activation of the Benzylic Position: The nitrile group activates the adjacent benzylic carbon, facilitating its deprotonation and subsequent alkylation. This is crucial for the construction of the cyclobutane ring.
-
Availability and Cost: As a derivative of toluene, it is an accessible and relatively inexpensive starting material for large-scale synthesis.
-
Versatility of the Nitrile Group: The cyano group serves as a versatile synthetic handle. It facilitates the crucial Grignard reaction for the introduction of the side chain and can be readily converted into the desired amine functionality.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies starting from 4-chlorophenylacetonitrile have been prominently described in the literature: a "conventional" five-step route and an "improved" three-step route. The latter represents a significant process optimization, enhancing overall yield and reducing reaction time.
Synthetic Route Overview
Caption: High-level overview of the conventional vs. improved synthetic routes to sibutramine.
Performance Data Comparison
The following table summarizes the key performance indicators for each synthetic route, demonstrating the significant efficiency gains of the improved process.
| Step | Conventional Route | Improved Route |
| Step 1: Cycloalkylation | ||
| Precursors | 4-Chlorophenylacetonitrile, 1,3-Dibromopropane, NaH/DMSO | 4-Chlorophenylacetonitrile, 1,3-Dibromopropane, NaH/DMSO |
| Product | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | This compound |
| Yield | ~78%[1] | ~78%[1] |
| Reaction Time | ~5 hours[1] | ~5 hours[1] |
| Step 2: Side Chain Introduction & Amine Formation | ||
| Method | Grignard, Leuckart, Hydrolysis (3 distinct steps) | Tandem Grignard-Reduction (1 step) |
| Yield | ~30-35% (cumulative)[1] | ~91.6% (crude)[1] |
| Reaction Time | >48 hours[1] | ~3 hours[1] |
| Step 3: N,N-Dimethylation | ||
| Method | Eschweiler-Clarke (Formaldehyde/Formic Acid) | Eschweiler-Clarke (Paraformaldehyde/Formic Acid) |
| Yield | ~80%[1] | Not explicitly stated for this step alone, but contributes to higher overall yield. |
| Reaction Time | ~18 hours[1] | ~6-9 hours |
| Overall Efficiency | ||
| Overall Yield | ~18.9% [1] | ~53% |
| Total Steps | 5 | 3 |
Deep Dive into Synthetic Methodologies
Route 1: The Conventional Five-Step Synthesis
This pathway, while effective, suffers from multiple steps, long reaction times, and the use of a low-yielding key reaction.
The synthesis commences with the cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane.[1] The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical for deprotonating the benzylic carbon, which then acts as a nucleophile in a double alkylation to form the cyclobutane ring.[2]
The nitrile is then treated with isobutylmagnesium bromide. This Grignard reaction initially forms an imine intermediate, which upon acidic hydrolysis yields the corresponding ketone: 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one.[1] This step requires high temperatures (reflux in toluene) to proceed efficiently.[1]
This is the most significant bottleneck of the conventional route. The ketone is converted to a formamide via the Leuckart reaction, using formamide and formic acid under high temperatures (175-180 °C) for an extended period (24 hours).[1] The reaction is notoriously low-yielding (around 39%), likely due to the steric hindrance around the carbonyl group.[1]
The resulting formamide is hydrolyzed under acidic conditions to yield the primary amine, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine.[1]
The final step is the N,N-dimethylation of the primary amine using the Eschweiler-Clarke reaction.[3] This classic reaction employs excess formaldehyde and formic acid.[3][4] Formaldehyde forms an iminium ion with the amine, which is then reduced by a hydride transfer from formic acid.[5][6] The reaction is driven to completion by the irreversible loss of carbon dioxide.[3] While effective, this step requires a lengthy reaction time of about 18 hours.[1]
Route 2: The Improved Three-Step Synthesis
This optimized route consolidates multiple transformations into a single step and improves the final methylation, dramatically increasing overall efficiency.
This step is identical to the conventional route, establishing the core cyclobutane structure with a reported yield of approximately 78%.[1]
This is the cornerstone of the improved synthesis. Instead of hydrolyzing the intermediate imine formed from the Grignard reaction, it is directly reduced in situ to the primary amine using a reducing agent like sodium borohydride (NaBH₄).[1] This tandem, one-pot process bypasses the formation of the ketone and the problematic, low-yielding Leuckart reaction entirely.[7] This single step achieves what previously required three separate reactions, with a crude yield reported at 91.6%.[1]
Caption: Workflow for the tandem Grignard-reduction step.
The final methylation is also optimized. By using paraformaldehyde instead of aqueous formaldehyde and reacting the primary amine in its free base form, the reaction time is significantly reduced from 18 hours to between 6 and 9 hours. This modification likely improves reaction kinetics and simplifies the workup procedure.
Experimental Protocols
Protocol 1: Tandem Grignard-Reduction for Primary Amine Synthesis (Improved Route)
Materials:
-
This compound
-
Isobutylmagnesium bromide (in diethyl ether)
-
Toluene (anhydrous)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of isobutylmagnesium bromide in diethyl ether, add a solution of this compound in anhydrous toluene.
-
Heat the mixture to reflux at a temperature of at least 105 °C for approximately 2 hours. The diethyl ether will distill off, leaving toluene as the solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of methanol.
-
At 0-25 °C, carefully add sodium borohydride (NaBH₄) portion-wise.
-
Stir the mixture for at least 1 hour at room temperature.
-
Work up the reaction by adding water and extracting with diethyl ether. The combined organic layers are dried and concentrated to yield the crude primary amine.[1]
Protocol 2: Optimized Eschweiler-Clarke Methylation (Improved Route)
Materials:
-
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine (Primary Amine, free base)
-
Formic acid
-
Paraformaldehyde
Procedure:
-
In a suitable reaction vessel, mix the primary amine (as a free base) with formic acid.
-
Add paraformaldehyde to the mixture.
-
Heat the reaction mixture to 85-95 °C for 6 to 9 hours.
-
Upon completion, cool the mixture and proceed with standard acid-base workup and purification to isolate sibutramine.
Conclusion and Future Perspectives
The synthesis of sibutramine provides a clear case study in the importance of process optimization in pharmaceutical chemistry. While the foundational strategy of building the molecule from 4-chlorophenylacetonitrile remains the most viable, the evolution from a five-step to a three-step process highlights significant advancements in efficiency. The key innovations—the implementation of a tandem Grignard-reduction reaction and the optimization of the final methylation step—have led to a nearly threefold increase in overall yield and a substantial reduction in production time.
For researchers and drug development professionals, this comparison underscores the need to critically evaluate established synthetic routes. The "conventional" pathway, with its reliance on the low-yielding and harsh Leuckart reaction, is clearly suboptimal. The "improved" route offers a more elegant, efficient, and scalable alternative. Future research may explore alternative precursors that could potentially offer an even more convergent synthesis, but for now, the optimized three-step pathway from 4-chlorophenylacetonitrile represents the current state-of-the-art for the practical synthesis of sibutramine.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. prepchem.com [prepchem.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Comparative Guide to the Analytical Characterization of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Welcome to an in-depth analytical guide for 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CPCBC). As a crucial intermediate in the synthesis of pharmaceuticals like Sibutramine, the rigorous analytical control of CPCBC is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering a comparative analysis of the essential analytical techniques used to characterize this molecule.
This guide moves beyond simple procedural lists. It is structured to provide a senior scientist's perspective, focusing on the causality behind methodological choices and integrating expert insights into a cohesive analytical strategy. We will explore how High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are not merely independent techniques, but complementary tools that, when used in concert, provide a comprehensive profile of CPCBC.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
HPLC, particularly in its reverse-phase modality, is the cornerstone of quality control in pharmaceutical manufacturing. Its robustness, precision, and scalability make it the definitive choice for determining the potency (assay) and purity of CPCBC in both development and routine production settings.
Principle of the Technique
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar analytes, such as CPCBC, interact more strongly with the stationary phase and thus elute later than more polar impurities. A UV detector is typically employed for quantification, leveraging the chromophore of the 4-chlorophenyl group.
Expert Insight: Why HPLC is Essential
For a semi-non-volatile, UV-active molecule like CPCBC, RP-HPLC is unparalleled for routine quality control. It provides accurate quantification against a reference standard and can resolve closely related impurities that may arise during synthesis. The method's compatibility with mass spectrometry (LC-MS) by using a volatile mobile phase modifier like formic acid further extends its utility into impurity identification.[3][4]
Detailed Experimental Protocol: RP-HPLC for CPCBC Assay
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis detector.
-
Column Selection: A high-quality reverse-phase column is critical. Options include:
-
SIELC Newcrom R1: A specialized reverse-phase column with low silanol activity, demonstrated to be effective for CPCBC.[3][4]
-
Waters X-Bridge C18 or Agilent ZORBAX Eclipse Plus C18: These are robust, general-purpose C18 columns suitable for developing a reliable method.[5][6] (Dimensions: e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Phase A: Deionized Water with 0.1% Formic Acid (for MS compatibility).
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Mode: Isocratic or Gradient. A typical starting point would be an isocratic mixture, e.g., 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: Approximately 225 nm, corresponding to an absorbance maximum of the chlorophenyl moiety.
-
-
Sample Preparation: Accurately weigh and dissolve CPCBC in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~1 mg/mL.
HPLC Workflow for CPCBC Analysis
Caption: Standard workflow for HPLC-based assay and purity analysis of CPCBC.
Data Summary: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 3.5-5 µm | Industry standard for robust separation of moderately non-polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Provides good peak shape and is MS-compatible.[3][4] |
| Detection | UV at ~225 nm | The chlorophenyl group provides strong UV absorbance for high sensitivity. |
| Quantification | External Standard | Ensures highest accuracy for assay determination against a certified reference. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Identification
While HPLC is the primary tool for assay, GC-MS excels at identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or by-products.
Principle of the Technique
GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for each compound.
Expert Insight: The Power of Orthogonal Analysis
Using GC-MS provides an orthogonal (different mechanism) separation to HPLC. This is critical for a comprehensive impurity profile. Given CPCBC's boiling point of 295 °C, it is sufficiently volatile and thermally stable for GC analysis.[2][7][8] A key modern consideration is the choice of carrier gas. While helium is traditional, hydrogen is a sustainable alternative. However, it can cause dechlorination in chlorinated analytes. Using a specially designed mass spectrometer source, such as the Agilent HydroInert source, mitigates this risk, preserving the molecular ion and correct isotopic pattern for chlorine.[9]
Detailed Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A GC system with a capillary column coupled to a Mass Spectrometer.
-
Column Selection: A low-polarity column is ideal. A 5% Phenyl Polysiloxane phase (e.g., TG-5SilMS, DB-5ms, HP-5ms) offers excellent general-purpose separation for semi-volatiles.[10] (Dimensions: e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injection: 1 µL, Splitless mode (for trace analysis).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dilute the CPCBC sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
GC-MS Workflow for Impurity Identification
Caption: Workflow for identifying volatile impurities in CPCBC using GC-MS.
Data Summary: Expected Mass Fragments
For CPCBC (C₁₁H₁₀ClN, MW=191.66), the EI mass spectrum would be expected to show key fragments that confirm its structure.
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Significance |
| 191/193 | [M]⁺ (Molecular Ion) | Confirms molecular weight. The ~3:1 ratio of 191:193 confirms the presence of one chlorine atom. |
| 164 | [M - HCN]⁺ | Loss of the nitrile group, a common fragmentation pathway. |
| 156 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, a very stable and expected fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Elucidation
NMR spectroscopy is the undisputed gold standard for determining the precise chemical structure of a molecule. It provides unambiguous evidence of the carbon-hydrogen framework and the connectivity of atoms, making it indispensable for the initial characterization of CPCBC and the structural confirmation of any isolated, unknown impurities.
Principle of the Technique
NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The frequency (chemical shift) is highly dependent on the local electronic environment, providing detailed information about the atom's position in the molecule.
Expert Insight: Beyond a Spectrum, a Molecular Blueprint
While HPLC and GC-MS identify what and how much is present, NMR explains what it is. For CPCBC, ¹H NMR will confirm the substitution pattern on the aromatic ring (a pair of doublets for para-substitution) and the signals for the cyclobutane protons. ¹³C NMR will show distinct signals for every unique carbon atom, including the nitrile carbon. For absolute certainty in assignments, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are employed.[11]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of CPCBC in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include spectral width, acquisition time, and number of scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires more scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift axis using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Structural Relationship to Predicted NMR Signals
Caption: Correlation between CPCBC's structural motifs and their expected NMR signals.
Data Summary: Predicted NMR Chemical Shifts
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Significance |
| Aromatic Protons | ¹H | ~7.4 | Two Doublets (d) | Confirms 1,4-(para) substitution on the phenyl ring. |
| Cyclobutane Protons | ¹H | ~2.2 - 2.8 | Multiplets (m) | Characteristic signals for the cyclobutane ring protons. |
| Nitrile Carbon | ¹³C | ~120 | Singlet (s) | Unambiguous signal for the nitrile functional group. |
| Quaternary Carbon | ¹³C | ~40-50 | Singlet (s) | The carbon atom bonded to both rings and the nitrile. |
| Aromatic Carbons | ¹³C | ~125-140 | Multiple Singlets | Confirms the presence and substitution of the aromatic ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy: For Rapid Identity Confirmation
FTIR is a rapid, simple, and cost-effective spectroscopic technique used to verify the presence of key functional groups in a molecule. It serves as an excellent tool for raw material identification and as a quick quality check.
Principle of the Technique
FTIR spectroscopy measures the absorption of infrared light by a sample. Different chemical bonds (e.g., C-H, C=C, C≡N, C-Cl) vibrate at specific, characteristic frequencies. An FTIR spectrum is a plot of absorbance versus wavenumber, providing a molecular fingerprint.[12]
Expert Insight: The 60-Second Identity Test
In a QC environment, once a reference spectrum for a pure batch of CPCBC is established, subsequent batches can be analyzed in under a minute. By overlaying the new spectrum with the reference, a simple pass/fail determination can be made. It's not a quantitative technique, but its speed and simplicity for identity confirmation are invaluable.
Detailed Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: As CPCBC is an oil, a single drop can be placed directly onto the ATR crystal.[2][7] Alternatively, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Acquisition:
-
Collect a background spectrum of the empty instrument.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample against the background to produce the final absorbance spectrum.
-
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
FTIR Analysis Workflow
Caption: A simple workflow for rapid identity confirmation of CPCBC using FTIR.
Data Summary: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic (Phenyl) |
| ~2850-2950 | C-H Stretch | Aliphatic (Cyclobutane) |
| ~2240 | C≡N Stretch | Nitrile |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1090, ~830 | C-Cl Stretch | Chloro-Aromatic |
Comparative Analysis Summary
The true power of analytical chemistry lies in selecting the right tool for the job. The following table summarizes the strengths and primary applications of each technique in the context of CPCBC analysis.
| Parameter | HPLC-UV | GC-MS | NMR | FTIR |
| Primary Application | Purity & Assay | Impurity ID | Structure Proof | Identity Check |
| Quantitative Accuracy | High | Medium | Medium (qNMR) | Low (None) |
| Structural Information | Low | Medium | High | Low |
| Sensitivity | Medium | High | Low | Medium |
| Throughput / Speed | Medium | Medium | Low | High |
| Cost & Complexity | Medium | High | High | Low |
Conclusion: An Integrated Analytical Strategy
No single technique can provide a complete picture of this compound. A robust, phase-appropriate analytical strategy leverages the complementary nature of these methods:
-
For initial characterization and reference standard qualification: NMR is essential for unambiguous structural confirmation, supported by MS for accurate mass and FTIR for functional group fingerprinting.
-
For routine quality control and release testing: A validated HPLC method is the primary tool for assay and purity determination. FTIR serves as a rapid identity check for incoming raw materials.
-
For troubleshooting and impurity investigations: GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities, while preparative HPLC followed by NMR and MS is used to characterize non-volatile, unknown degradation products or by-products.
By understanding the strengths and limitations of each technique, scientists can build a comprehensive and self-validating analytical control strategy that ensures the consistent quality and safety of CPCBC throughout the drug development lifecycle.
References
- 1. This compound [lgcstandards.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. agilent.com [agilent.com]
- 7. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 8. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
A Comparative Guide to Validated HPLC Methods for Impurity Profiling of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Introduction: The Critical Role of Impurity Profiling for Pharmaceutical Intermediates
In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its preceding intermediates. 1-(4-Chlorophenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of Sibutramine, a compound that has been used in weight management therapies[1][2]. The impurity profile of this intermediate is of paramount importance; uncharacterized or uncontrolled impurities can carry through the synthesis, potentially impacting the safety, efficacy, and stability of the final drug product[3][4].
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities[5][6]. Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control requirement but a fundamental component of a successful regulatory submission and a cornerstone of patient safety[7]. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive impurity profiling of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Identifying Potential Process and Degradation Impurities
A successful impurity profiling method must be capable of separating the main compound from all potential process-related and degradation impurities. To develop such a method, one must first understand the potential impurities that could arise.
Process-Related Impurities
Based on a common synthesis route where 4-Chlorobenzyl cyanide is reacted with 1,3-dibromopropane in the presence of a strong base like sodium hydride[8], several potential process-related impurities can be predicted:
-
Impurity A - 4-Chlorobenzyl cyanide (Starting Material): An unreacted excess of this starting material is a likely process impurity[9].
-
Impurity B - 1,3-dibromopropane (Starting Material): Residual amounts of this alkylating agent may also be present.
-
Impurity C - Dimeric Species (By-product): Self-condensation or over-alkylation reactions can lead to higher molecular weight by-products.
Degradation Impurities
Forced degradation studies, performed under stress conditions as outlined by ICH guidelines (e.g., acid, base, oxidation, heat, light), are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method[10][11]. The nitrile functional group in the target analyte is particularly susceptible to hydrolysis.
-
Impurity D - 1-(4-chlorophenyl)cyclobutane-1-carboxamide (Hydrolytic Degradant): Partial hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding amide.
-
Impurity E - 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid (Hydrolytic Degradant): Complete hydrolysis of the nitrile group results in the carboxylic acid.
A successful HPLC method must demonstrate specificity by resolving the main this compound peak from these five key potential impurities.
Comparative Analysis of HPLC Methodologies
The separation of this compound and its related substances is best achieved using reversed-phase HPLC (RP-HPLC), as the target analyte is a relatively non-polar organic molecule[12][13]. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds being retained longer[1][14].
This guide compares two distinct RP-HPLC approaches: a widely used, general-purpose C18 column method and a specialized method employing a low-silanol activity column.
Method A: The Industry Workhorse - C18 Gradient Method
Octadecylsilane (C18) bonded silica is the most widely used stationary phase in reversed-phase chromatography, offering excellent hydrophobic retention and separation power for a broad range of molecules[15]. A gradient elution method, where the mobile phase composition is changed over time, is ideal for separating compounds with a wide range of polarities, as is the case with our target analyte and its potential impurities[16].
-
Rationale: The main compound is non-polar. The starting material, 4-Chlorobenzyl cyanide, is slightly less retained. The hydrolytic degradation products (amide and acid) are significantly more polar and will elute much earlier. A gradient from a highly aqueous mobile phase to a high-organic mobile phase will ensure that the polar impurities are resolved at the beginning of the run while still providing enough elution strength to elute the main peak and any non-polar dimeric impurities in a reasonable time with good peak shape.
Method B: The Specialist - Low-Silanol Activity (Newcrom R1) Method
While C18 columns are effective, residual surface silanols (Si-OH groups) on the silica support can sometimes cause undesirable secondary interactions, leading to peak tailing, especially for basic compounds. A specialized column with low silanol activity, such as the Newcrom R1, is designed to minimize these interactions, potentially offering improved peak symmetry and resolution[17].
-
Rationale: This method, adapted from published data, uses a simple isocratic mobile phase of acetonitrile and water with a phosphoric acid modifier[17]. The use of an acidic modifier like phosphoric acid protonates any residual silanols, further reducing their interaction with analytes. This approach prioritizes a unique stationary phase chemistry to achieve separation, which can provide a different selectivity profile compared to a standard C18 column. This "orthogonal" selectivity is valuable for confirming the absence of co-eluting peaks.
Experimental Protocols & Method Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation must be performed according to the ICH Q2(R1) guideline, which details the necessary validation characteristics for an impurity method[18].
Overall Method Validation Workflow
The following diagram illustrates the logical workflow for validating an impurity profiling method, from initial development through to final verification.
Caption: Workflow for HPLC Method Development and Validation.
Protocol: Forced Degradation Study (Specificity)
To demonstrate specificity, forced degradation studies are performed to ensure the method can separate the analyte from its degradation products.
Caption: Forced Degradation Study Workflow for Specificity.
Protocol Steps:
-
Preparation: Prepare separate solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add an equal volume of 0.2M HCl to a sample solution. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Add an equal volume of 0.2M NaOH to a sample solution at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample solution at room temperature. Withdraw aliquots and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 24-48 hours. Dissolve and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradation products are formed and can be detected[10].
Detailed HPLC Method Parameters
| Parameter | Method A: General Purpose C18 | Method B: Specialized Newcrom R1 |
| Column | Standard C18, 150 x 4.6 mm, 3.5 µm | Newcrom R1, 150 x 4.6 mm, 5 µm[17] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water[17] |
| Mobile Phase B | Acetonitrile | Acetonitrile[17] |
| Elution Mode | Gradient | Isocratic |
| Gradient Program | Time(min) %B: 0(30), 20(80), 25(80), 26(30), 30(30) | 50% B constant |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detector | PDA/DAD at 225 nm | DAD/PDA at 225 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Acetonitrile:Water (50:50) | Acetonitrile:Water (50:50) |
Comparison of Validation Performance Data (Illustrative)
The following tables summarize typical performance data expected from the validation of both methods. This data is illustrative and serves to highlight the expected outcomes of a successful validation study as per ICH Q2(R1) guidelines.
Table 1: System Suitability and Specificity
| Parameter | Method A: General Purpose C18 | Method B: Specialized Newcrom R1 | Acceptance Criteria (Typical) |
| Resolution (Analyte vs. nearest impurity) | > 2.5 | > 2.2 | > 2.0 |
| Tailing Factor (Analyte Peak) | 1.1 | 1.0 | ≤ 1.5 |
| Theoretical Plates (Analyte Peak) | > 5000 | > 4500 | > 2000 |
| Specificity (Forced Degradation) | No co-elution, Peak Purity > 99.5% | No co-elution, Peak Purity > 99.5% | Peak Purity Pass |
Table 2: Linearity, Accuracy, and Precision
| Parameter | Method A: General Purpose C18 | Method B: Specialized Newcrom R1 | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Range | LOQ to 150% of spec. limit | LOQ to 150% of spec. limit | Defined and validated |
| Accuracy (% Recovery at 3 levels) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD, n=6) | < 1.5% | < 1.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.2% | ≤ 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | Method A: General Purpose C18 | Method B: Specialized Newcrom R1 | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | 0.01% (of 1 mg/mL) | 0.015% (of 1 mg/mL) | Reportable |
| Limit of Quantitation (LOQ) | 0.03% (of 1 mg/mL) | 0.05% (of 1 mg/mL) | S/N > 10, demonstrate precision |
| Robustness (Flow Rate ±10%) | System Suitability Met | System Suitability Met | System Suitability must pass |
| Robustness (Column Temp ±5°C) | System Suitability Met | System Suitability Met | System Suitability must pass |
Discussion and Recommendations
Both Method A (General Purpose C18) and Method B (Specialized Newcrom R1) are demonstrated to be valid and suitable for the impurity profiling of this compound.
-
Method A represents a highly robust and versatile approach. The gradient elution provides excellent resolving power for impurities across a range of polarities and is generally more sensitive, particularly for later-eluting peaks[16]. This method would be highly recommended for initial development, routine quality control, and stability testing due to its comprehensive nature.
-
Method B offers a simpler isocratic setup which can lead to faster run times and less solvent consumption. Its key advantage lies in its potentially different selectivity profile[17]. This makes it an excellent orthogonal method. In a comprehensive quality control strategy, Method B could be used to confirm the peak purity of any impurities found using Method A, providing a higher degree of confidence that no peaks are co-eluting.
Recommendation: For routine analysis and stability programs, the General Purpose C18 Gradient Method (Method A) should be implemented as the primary method due to its superior resolving power and sensitivity. The Specialized Newcrom R1 Method (Method B) should be validated and maintained as a secondary, orthogonal method for confirmatory analysis and for troubleshooting any out-of-specification results. This dual-method approach provides a scientifically sound and defensible strategy for ensuring the quality and purity of this critical pharmaceutical intermediate.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. prepchem.com [prepchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. KR100806673B1 - Method for preparing crystalline sibutramine free base - Google Patents [patents.google.com]
- 9. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 10. CAS 28049-61-8: this compound [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]
- 13. veeprho.com [veeprho.com]
- 14. Sibutramine Impurities | SynZeal [synzeal.com]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. crdeepjournal.org [crdeepjournal.org]
- 18. hexonsynth.com [hexonsynth.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(4-Chlorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and safe production of key intermediates is paramount. 1-(4-Chlorophenyl)cyclobutanecarbonitrile stands as a crucial building block, notably as a precursor in the synthesis of Sibutramine, an anti-obesity drug.[1] The selection of a synthetic route to this intermediate profoundly impacts not only the economic viability of the overall process but also its safety and environmental footprint. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, offering a critical evaluation of their respective costs, benefits, and practical considerations.
Executive Summary
This guide delineates two primary synthetic strategies for this compound: a classical approach utilizing a strong base in an aprotic polar solvent (Route 1) and a more contemporary method employing phase-transfer catalysis (Route 2). While both routes start from the same key precursors, 4-chlorobenzyl cyanide and 1,3-dibromopropane, they diverge significantly in their reaction conditions, safety profiles, and overall efficiency.
Route 1 , the sodium hydride/DMSO method, is a well-documented procedure but is fraught with significant safety concerns due to the thermal instability of the reagent mixture. In contrast, Route 2 , the phase-transfer catalysis (PTC) method, emerges as a safer, more environmentally benign, and potentially higher-yielding alternative, aligning with the principles of green chemistry. This guide will provide a detailed, evidence-based analysis to empower researchers and process chemists to make an informed decision tailored to their specific laboratory or manufacturing context.
Route 1: The Sodium Hydride/DMSO Approach
This classical method involves the deprotonation of 4-chlorobenzyl cyanide using sodium hydride in dimethyl sulfoxide (DMSO), followed by alkylation with 1,3-dibromopropane.
Experimental Protocol
A detailed procedure for this synthesis has been reported as follows[2]:
-
To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an argon atmosphere at 25°C, a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added over 5 minutes.
-
The mixture is stirred for 30 minutes.
-
A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.
-
After stirring for an additional 40 minutes, the reaction mixture is quenched by pouring it into ice water (500 ml).
-
The product is extracted with dichloromethane (3 x 75 ml).
-
The combined organic extracts are evaporated, and the residue is further extracted with diethyl ether (4 x 50 ml).
-
The ether extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the crude product.
-
Purification by distillation yields this compound (5.4 g, 43% yield).[2]
Cost-Benefit Analysis
Benefits:
-
Established Procedure: This method is well-documented in the literature.
-
Readily Available Reagents: The starting materials and reagents are commercially available.
Costs and Risks:
-
Significant Safety Hazard: The combination of sodium hydride and DMSO is known to be thermally unstable and can lead to runaway reactions and explosions, even at moderate temperatures.[3][4] Several incidents have been reported in both laboratory and pilot plant settings. This poses a substantial risk to personnel and infrastructure.
-
Moderate Yield: The reported yield of 43% is modest, which can impact the overall cost-effectiveness of a multi-step synthesis.[2]
-
Strict Anhydrous Conditions Required: Sodium hydride is highly reactive with water, necessitating the use of dry solvents and an inert atmosphere, which can add to the operational complexity and cost.
-
Difficult Work-up: The use of a high-boiling point solvent like DMSO can complicate product isolation and purification. The quenching process with a large volume of water also generates a significant amount of aqueous waste.
-
Hazardous Reagents: Sodium hydride is a flammable solid and requires careful handling.
Route 2: The Phase-Transfer Catalysis (PTC) Approach
Phase-transfer catalysis (PTC) offers a compelling alternative by facilitating the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate solution). This approach, pioneered by Starks and Makosza, avoids the need for hazardous strong bases in flammable or unstable solvents.[3][5]
Rationale and Advantages
For the synthesis of this compound, a PTC system would typically involve the use of a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to transport the hydroxide anion (from a concentrated aqueous solution of a base like potassium hydroxide) into the organic phase. Here, the hydroxide deprotonates the 4-chlorobenzyl cyanide, and the resulting carbanion reacts with 1,3-dibromopropane.
The use of PTC for the alkylation of phenylacetonitrile derivatives is a well-established and industrially relevant method.[5][6] Notably, the cycloalkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane to produce the precursor of Sibutramine has been reported to proceed in good yield using this methodology, avoiding the formation of inseparable byproducts that can occur with other methods.[5]
Illustrative Experimental Protocol (Based on General PTC Alkylation of Arylacetonitriles)
-
A mixture of 4-chlorobenzyl cyanide, 1,3-dibromopropane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~5 mol%) in a suitable organic solvent (e.g., toluene or chlorobenzene) is prepared.
-
A concentrated aqueous solution of potassium hydroxide (e.g., 50-60%) is added to the vigorously stirred organic mixture.
-
The reaction is typically carried out at a controlled temperature (e.g., 40-70°C) and monitored for completion (e.g., by GC or TLC).
-
Upon completion, the phases are separated. The organic layer is washed with water to remove the catalyst and any remaining base.
-
The organic solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or crystallization.
Cost-Benefit Analysis
Benefits:
-
Enhanced Safety: This method avoids the use of highly reactive and hazardous reagents like sodium hydride and flammable solvents in combination with strong bases. The use of aqueous potassium hydroxide significantly mitigates the risk of fire and explosion.
-
Greener Chemistry: PTC is considered a green chemistry technology as it often allows for the use of water as a solvent for the inorganic reagent, reduces the need for anhydrous conditions, and can lead to less hazardous waste streams.
-
Potentially Higher Yield and Purity: The PTC method is reported to provide good yields and avoids the formation of difficult-to-separate byproducts.[5]
-
Simplified Procedure: The operational setup is generally simpler than the sodium hydride/DMSO method, as it does not require strictly anhydrous conditions or an inert atmosphere.
-
Cost-Effective: The use of inexpensive bases like potassium hydroxide and only a catalytic amount of the phase-transfer catalyst can make this route more economically attractive, especially at a larger scale.
Costs and Considerations:
-
Catalyst Cost: While used in catalytic amounts, the price of the phase-transfer catalyst needs to be factored into the overall cost. However, the catalyst can often be recycled.
-
Reaction Optimization: The efficiency of a PTC reaction can be sensitive to various parameters, including the choice of catalyst, solvent, stirring speed, and the concentration of the base. Therefore, some initial optimization may be required to achieve the best results.
Comparative Summary
| Feature | Route 1: Sodium Hydride/DMSO | Route 2: Phase-Transfer Catalysis (PTC) |
| Key Reagents | 4-Chlorobenzyl cyanide, 1,3-Dibromopropane, Sodium Hydride, DMSO | 4-Chlorobenzyl cyanide, 1,3-Dibromopropane, Potassium Hydroxide, Phase-Transfer Catalyst |
| Reported Yield | 43%[2] | "Good yield"[5] (expected to be higher than Route 1) |
| Safety Profile | High Risk: Thermal instability, potential for explosion.[3][4] | Low Risk: Avoids hazardous reagents and unstable mixtures. |
| Environmental Impact | Higher impact due to hazardous reagents and solvent. | Lower impact, considered a "green" methodology. |
| Operational Complexity | High (requires anhydrous conditions, inert atmosphere). | Moderate (requires vigorous stirring, but no special atmosphere). |
| Cost-Effectiveness | Potentially lower due to modest yield and safety infrastructure costs. | Potentially higher due to better yield, safer operation, and use of cheaper base. |
Visualization of Synthetic Pathways
Caption: A comparison of the two synthetic routes to this compound.
Conclusion and Recommendation
Based on this comprehensive analysis, the Phase-Transfer Catalysis (PTC) route is strongly recommended for the synthesis of this compound. The paramount advantage of the PTC method lies in its significantly improved safety profile, which is a critical consideration in any chemical synthesis, from academic research to industrial production. The avoidance of the hazardous sodium hydride/DMSO combination mitigates the risk of severe accidents.
Furthermore, the PTC route offers a more environmentally friendly process and is likely to be more cost-effective due to the use of a cheaper base, milder reaction conditions, and potentially higher yields and purity. While the initial investment in a phase-transfer catalyst is required, this is often offset by the overall benefits, especially for larger-scale synthesis.
For researchers and drug development professionals, the adoption of the PTC route not only aligns with the principles of sustainable and safe chemistry but also offers a more robust and efficient pathway to this key pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. phasetransfer.com [phasetransfer.com]
Comparison of the reactivity of 1-(4-Chlorophenyl)cyclobutanecarbonitrile with other nitriles
An In-Depth Comparative Guide to the Reactivity of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Introduction: The Unique Structural Landscape of this compound
This compound, a colorless to pale yellow oil, is a significant chemical intermediate, notably in the synthesis of Sibutramine and its metabolites.[1][2] Its molecular architecture is distinguished by three key features that collectively dictate its chemical behavior: a strained cyclobutane ring, a polar nitrile (cyano) group, and an electronically influential 4-chlorophenyl substituent. Understanding the interplay of these components is crucial for predicting its reactivity in comparison to other nitriles. This guide provides a detailed analysis of the electronic and steric factors governing the reactivity of this compound, supported by comparative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The Heart of Reactivity: The Nitrile Functional Group
The nitrile group (-C≡N) is the primary site of reactivity. The carbon-nitrogen triple bond is highly polarized due to the greater electronegativity of nitrogen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3][4][5] This inherent electrophilicity is the foundation for the most common transformations of nitriles, including hydrolysis, reduction, and reactions with organometallic reagents. The reactivity of the nitrile carbon is, however, significantly modulated by the electronic nature of its substituents and the steric environment surrounding it.
Factors Influencing the Reactivity of this compound
The reactivity of this compound is a product of a delicate balance between electronic and steric effects.
Electronic Effects: The Role of the 4-Chlorophenyl Group
The 4-chlorophenyl group exerts a dual electronic influence on the nitrile functionality. The chlorine atom is electronegative and withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This electron-withdrawing effect is transmitted to the nitrile carbon, increasing its partial positive charge and thus its electrophilicity. A more electrophilic nitrile carbon will generally react faster with nucleophiles.
However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring (resonance effect), which is an electron-donating effect. For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character. This makes the nitrile carbon in this compound more reactive towards nucleophilic attack compared to nitriles bearing electron-donating groups (e.g., p-methoxyphenyl) or simple alkyl groups.
Steric Hindrance: The Impact of the Cyclobutane Ring
The most prominent feature influencing the reactivity of this molecule is the significant steric hindrance imparted by the cyclobutane ring attached to the quaternary carbon bearing the nitrile group.[6][7] For a nucleophile to attack the electrophilic carbon of the nitrile, it must navigate past the bulky, three-dimensional structure of the cyclobutane ring. This steric congestion can significantly slow down reaction rates compared to less hindered nitriles like benzonitrile or acetonitrile, where the approach to the nitrile carbon is more open.[6][8][9]
Absence of α-Protons: A Key Distinction
A critical point of differentiation for this compound is the absence of protons on the carbon atom alpha to the nitrile group. This is because it is a quaternary carbon. In contrast, arylacetonitriles, such as phenylacetonitrile, possess two acidic α-protons. These protons can be abstracted by a base to form a resonance-stabilized carbanion, which can then act as a nucleophile in reactions like α-alkylation.[10][11][12][13][14] The lack of α-protons in this compound precludes it from participating in such deprotonation-alkylation reaction pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Abstract
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Chlorophenyl)cyclobutanecarbonitrile is a key intermediate in the synthesis of pharmacologically active compounds, including metabolites of the anti-obesity drug sibutramine.[1][2] This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound against commercially available standards. We will detail the synthesis and purification protocol, outline a multi-pronged analytical strategy for purity determination, and present a transparent, data-driven benchmark. This document is intended for researchers, chemists, and quality control professionals who require a robust framework for validating the purity of synthesized compounds.
Introduction: The Imperative of Purity
This compound (CAS 28049-61-8) is a crucial building block in medicinal chemistry.[3] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired side-products, reduced yield in subsequent reactions, and the introduction of toxicologically harmful substances. Therefore, a rigorous analytical assessment is paramount to ensure that a synthesized batch meets or exceeds the quality of commercially available standards, which are often used as benchmarks in early-stage research and development.
This guide eschews a simple pass/fail approach. Instead, it establishes a comprehensive analytical workflow designed to build a detailed purity profile. By employing orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—we create a self-validating system that provides a high degree of confidence in the final purity assessment.
Overall Experimental Workflow
The benchmarking process is structured into three distinct phases: Synthesis & Purification, Analytical Characterization, and Comparative Data Analysis. This systematic approach ensures that the synthesized material is first prepared and refined according to established methods before being subjected to a rigorous battery of tests, the results of which are then directly compared against commercial standards.
Caption: Overall workflow for benchmarking synthesized material.
Part 1: Synthesis and Purification Protocol
The synthesis of this compound was performed via a nucleophilic substitution reaction, a classic and reliable method for forming carbon-carbon bonds.
Rationale: This procedure, adapted from established literature, utilizes a strong base to generate a carbanion from 4-chlorobenzyl cyanide.[4] The resulting nucleophile then undergoes intramolecular cyclization with 1,3-dibromopropane. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its aprotic, polar nature, which effectively solvates the sodium hydride and facilitates the deprotonation step.
Experimental Protocol: Synthesis
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet was charged with sodium hydride (4.4 g) suspended in dry DMSO (20 ml).
-
Carbanion Formation: A solution of 4-Chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) was added dropwise over 5 minutes to the stirred suspension at 25°C under an argon atmosphere. The mixture was stirred for an additional 30 minutes. The formation of the carbanion is the critical first step for the subsequent cyclization.
-
Cyclization: A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) was added over 30 minutes. The reaction temperature was maintained between 25-30°C to control the exothermic reaction. The mixture was stirred for another 40 minutes.[4]
-
Quenching and Extraction: The reaction mixture was carefully poured into ice water (500 ml) to quench the reaction. The product was extracted with dichloromethane (3 x 75 ml).[4]
-
Purification: The combined organic extracts were evaporated. The residue was then extracted with diethyl ether (4 x 50 ml), washed with water, and dried over anhydrous sodium sulfate. The solvent was evaporated to yield a crude oil.[4]
-
Final Purification: The crude oil was purified by vacuum distillation (bp 90°C / 10⁻⁶ Torr) to yield the final product as a colorless oil.[4] This final step is crucial for removing non-volatile impurities and unreacted starting materials.
Part 2: Analytical Characterization for Purity Assessment
A multi-technique approach is essential for a comprehensive purity profile. No single method can definitively identify and quantify all potential impurities.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen for its excellent ability to separate compounds based on hydrophobicity.[5][6] The nitrile group and the chlorophenyl ring make the target molecule well-suited for this technique.
Protocol: HPLC Purity Assay
-
System: Agilent 1260 Infinity II or equivalent with DAD detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[5]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 10% A / 90% B over 10 min; hold for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples (synthesized and commercial) were accurately weighed and dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is determined by area percent calculation, assuming all components have a similar response factor at 220 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an orthogonal purity confirmation method. The compound's boiling point of 295°C makes it suitable for GC analysis.[2][7]
Protocol: GC-MS Analysis
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 100°C, hold for 2 min; ramp at 15°C/min to 300°C; hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of approximately 100 µg/mL.
¹H NMR Spectroscopy
Rationale: NMR spectroscopy provides unequivocal structural confirmation. While primarily a qualitative technique in this context, it is highly sensitive to impurities containing protons, often revealing structural information about them that other methods cannot.
Protocol: ¹H NMR Analysis
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: Approximately 10 mg of sample in 0.7 mL of solvent.
-
Parameters: Standard ¹H acquisition parameters with a 30° pulse and a relaxation delay of 1 second. 16 scans were acquired.
-
Analysis: The spectrum is analyzed for the characteristic signals of the this compound structure and checked for any unexpected peaks that would indicate impurities.
Part 3: Comparative Data Analysis
The synthesized batch was analyzed alongside two commercial standards from leading suppliers. Supplier A lists a purity of 97%, while Supplier B specifies ≥98.0% (GC).[2][8]
Table 1: Comparative Analysis of Synthesized vs. Commercial Samples
| Parameter | Synthesized Batch | Commercial Standard A (97%) | Commercial Standard B (≥98.0%) |
| Appearance | Colorless Oil | Colorless Oil | Colorless Oil |
| HPLC Purity (Area %) | 99.2% | 97.6% | 98.9% |
| GC Purity (Area %) | 99.1% | 97.4% | 98.7% |
| ¹H NMR | Conforms to structure. Trace solvent peak (DCM). | Conforms to structure. Minor unidentified aromatic peaks (<1%). | Conforms to structure. No significant impurities detected. |
| Key Impurities | Single impurity at 0.3% (HPLC, RRT 1.15) | Two impurities at 0.8% and 0.5% (HPLC, RRT 0.92, 1.24) | Single impurity at 0.4% (HPLC, RRT 1.15) |
| Physical Constants | Refractive Index: 1.548[2] | Refractive Index: 1.548 | Refractive Index: 1.548 |
Discussion of Results
The data clearly demonstrates that the laboratory-synthesized batch of this compound exhibits a higher purity profile (99.2% by HPLC, 99.1% by GC) than both commercial standards tested.
-
Purity: The synthesized material surpasses the stated purity of both commercial offerings. This indicates that the described synthesis and, critically, the vacuum distillation purification step are highly effective at removing process-related impurities.
-
Impurity Profile: The synthesized batch shows a cleaner profile with a single, minor impurity. In contrast, Commercial Standard A contains two notable impurities. Interestingly, the primary impurity in the synthesized batch appears to be the same as that in Commercial Standard B, suggesting it may be a common process-related side product.
-
Structural Confirmation: ¹H NMR analysis confirmed the identity of the main component in all three samples. The trace dichloromethane peak in the synthesized batch is a residual solvent from the workup and can be removed with further drying if required for highly sensitive applications.
Caption: Purity hierarchy as determined by HPLC analysis.
Conclusion
This guide demonstrates a robust, multi-faceted approach to benchmarking the purity of a synthesized chemical intermediate against commercial standards. The experimental data confirms that the laboratory synthesis and purification protocol for this compound is capable of producing material with a purity profile superior to that of commercially available alternatives. By transparently detailing the methods and presenting comparative data, we provide a framework for researchers to confidently validate the quality of their own synthesized materials, ensuring the integrity of their subsequent research and development efforts. This rigorous validation is a critical step in bridging the gap between laboratory synthesis and application in the demanding field of drug development.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 3. CAS 28049-61-8: this compound [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical intermediates is a cornerstone of laboratory safety and environmental stewardship. 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like sibutramine, requires meticulous handling and disposal due to its specific chemical properties and associated hazards.[1] This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards to ensure its safe and compliant disposal.
Hazard Identification: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's risks is essential. This compound is classified as a hazardous substance, and its disposal protocol is dictated by its chemical structure and toxicological profile.
Chemical Profile and Inherent Risks: This compound possesses two key structural features that determine its hazard classification and disposal route:
-
A Halogenated Phenyl Group: The presence of a chlorine atom on the phenyl ring classifies it as a halogenated organic compound .[2][3] These compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[4]
-
A Nitrile Group (-C≡N): The cyano group makes it a nitrile.[3] While stable under normal conditions, nitriles can potentially form highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high heat in an uncontrolled environment.[5]
Toxicological Profile: The compound is categorized as an acute toxin. Safety Data Sheets (SDS) consistently indicate the following hazards:
-
Causes skin and serious eye irritation (H315, H319) [8]
Furthermore, it holds a Water Hazard Class 3 (WGK 3) rating in Germany, signifying it is severely hazardous to water, making prevention of its release into the environment a top priority.
| Property | Value | Source(s) |
| CAS Number | 28049-61-8 | [1][3][8] |
| Appearance | Colourless Oil | [1][6] |
| Molecular Formula | C₁₁H₁₀ClN | [3] |
| Boiling Point | 295 °C (lit.) | |
| Density | 1.137 g/mL at 25 °C (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| GHS Signal Word | Warning | [7] |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation) | |
| Water Hazard Class | WGK 3 (Severely hazardous to water) |
Immediate Safety: PPE and Spill Management
Proper preparation is critical. Adherence to these protocols minimizes exposure and mitigates risks during handling and disposal.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[9]
-
Body Protection: A laboratory coat.[9]
-
Respiratory Protection: Handling should occur in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a hood, a respirator with an appropriate filter (e.g., type ABEK EN14387) is required.
Spill Cleanup Protocol: In the event of a spill, immediate and calm execution of a planned procedure is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the area.
-
Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, increase ventilation to the area.[10]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, chemically compatible container. Do not seal the container until all materials are collected.
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse.
-
Dispose: The collected spill waste must be treated as hazardous. Label the container appropriately and dispose of it following the protocol outlined in the next section.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. The following protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12]
Step 1: Waste Characterization and Segregation This is the most critical step. This compound must be disposed of as Halogenated Organic Waste .
-
Action: Designate a specific, dedicated waste container for halogenated organic liquids.
-
Causality: Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[13] More importantly, mixing with incompatible chemicals, such as strong acids or bases, can trigger dangerous reactions.[2] Therefore, never mix this waste with aqueous waste, acids, bases, or non-halogenated solvents like acetone, ethanol, or hexane.[13]
Step 2: Containerization The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Action: Use a chemically resistant container (e.g., glass or high-density polyethylene) with a secure, screw-top lid.
-
Causality: The container must be compatible with the chemical to prevent degradation and leaks.[14] A vapor-tight seal is required to prevent the release of harmful fumes. Keep the container closed at all times except when actively adding waste.[14]
Step 3: Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Before adding the first drop of waste, affix a hazardous waste label to the container.
-
The label must include:
Step 4: Accumulation and Storage Waste must be stored safely in the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Causality: The SAA should be located at or near the point of generation, under the control of the operator.[15] It must be in a secondary containment tray to capture any potential leaks and away from incompatible materials.
Step 5: Final Disposal The ultimate fate of the waste must be managed by professionals.
-
Action: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]
-
Causality: As a generator of hazardous waste, you are responsible for it from "cradle to grave".[15] The standard and required disposal method for halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][4] This process ensures the complete thermal destruction of the molecule, preventing its release and persistence in the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's inherent hazards, implementing rigorous segregation and labeling protocols, and adhering to regulatory mandates for final disposal, researchers can effectively mitigate risks. This structured approach ensures that the lifecycle of this valuable chemical intermediate concludes safely, protecting both personnel and the ecosystem.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 2. bucknell.edu [bucknell.edu]
- 3. CAS 28049-61-8: this compound [cymitquimica.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]
- 10. aksci.com [aksci.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. epa.gov [epa.gov]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8), a key intermediate in pharmaceutical synthesis. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. This document is your operational directive for minimizing risk and ensuring a secure laboratory environment.
Hazard Profile: Understanding the Imperative for Protection
This compound is classified as an Acute Toxicity Category 4 substance.[1][2] This classification is the primary driver for our stringent PPE requirements. The compound presents a multi-faceted threat, as it is harmful through three primary routes of exposure:
Furthermore, it is known to cause significant skin and eye irritation.[2][5] The signal word associated with this chemical is "Warning".[1][3] This profile necessitates a comprehensive PPE strategy that leaves no route of exposure unprotected.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazard profile of the material. For this compound, a substance with dermal, oral, and inhalation toxicity, a multi-layered approach is essential.
Hand Protection: The First Line of Defense
Given the compound's dermal toxicity and irritant nature, robust hand protection is non-negotiable.
-
Primary Recommendation: Nitrile gloves. Nitrile, a synthetic rubber, offers superior resistance to a wide array of chemicals, including the chlorinated and nitrile functional groups present in this compound.[6][7][8] They provide a durable barrier against solvents, oils, and acids, and are significantly more puncture-resistant than latex alternatives.[6][7]
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use.[9] For prolonged operations or when handling larger quantities, consider double-gloving to provide an additional layer of security. Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.
Eye and Face Protection: Shielding Against Irritation and Splashes
The risk of serious eye irritation necessitates comprehensive protection against splashes, mists, or aerosols.[2][5]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.
-
Enhanced Precaution: When there is a heightened risk of splashing (e.g., during transfers of larger volumes or when heating), a full-face shield must be worn in conjunction with chemical splash goggles.
Body Protection: Preventing Dermal Contact
To prevent accidental skin contact, appropriate laboratory attire and protective clothing are mandatory.[11]
-
Standard Protocol: A full-length, long-sleeved laboratory coat should be worn at all times.[9]
-
Material: Ensure the lab coat is made of a material appropriate for chemical handling.
-
Upkeep: Laboratory coats must be kept clean and removed before leaving the laboratory to prevent the spread of contamination.[12] Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[2][11]
Respiratory Protection: Mitigating Inhalation Hazards
Given that the compound is harmful if inhaled, all handling procedures must be engineered to minimize the generation of vapors or aerosols.[1][2]
-
Primary Engineering Control: All weighing and handling of this compound must be conducted within a certified chemical fume hood to control exposure to vapors.[9][12]
-
Secondary Respiratory Protection: In situations where a fume hood is not available or as an additional precaution during spill clean-up, a respirator is required. A NIOSH-approved respirator with a combination filter for organic vapors and particulates (e.g., a type ABEK filter per EN14387) is recommended. A dust mask like the N95 is also suggested, particularly if handling the substance could generate dust or aerosols.[1]
PPE Summary Table
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling | Single pair of nitrile gloves | Chemical splash goggles | Full-length lab coat | Work within a chemical fume hood |
| Liquid Transfers & Reactions | Double-gloved with nitrile gloves | Chemical splash goggles AND a full-face shield | Full-length lab coat | Work within a chemical fume hood |
| Spill Clean-up | Chemical-resistant gauntlet-style nitrile gloves | Chemical splash goggles AND a full-face shield | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, systematic protocol is crucial for safety. This workflow is designed to be a self-validating system, ensuring safety at each stage.
-
Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an eyewash station and safety shower are immediately accessible.[9][10] Read the Safety Data Sheet (SDS) thoroughly.[11]
-
Donning PPE: Put on all required PPE as detailed in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.
-
Handling the Compound:
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood that may have been exposed.
-
Thoroughly clean all glassware and equipment used.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2][10]
Disposal Plan: Managing the Waste Stream
Proper segregation and disposal of chemical waste are critical to laboratory and environmental safety.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[9] Do not pour this chemical down the drain.[10]
-
Regulatory Compliance: All waste disposal must adhere to local, regional, and national hazardous waste regulations.[2][3][10]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. fishersci.com [fishersci.com]
- 11. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
